Product packaging for Dermocybin(Cat. No.:CAS No. 7229-69-8)

Dermocybin

Cat. No.: B13127996
CAS No.: 7229-69-8
M. Wt: 316.26 g/mol
InChI Key: WZDHOIZUFUBGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermocybin is a fungal anthraquinone pigment sourced from the Bloodred Webcap fungus ( Cortinarius sanguineus ) and is investigated as a sustainable, biodegradable alternative to synthetic dyes in the textile and packaging industries . Its core research value lies in its dual function as a biocolorant and a photoantimicrobial agent. Under green light irradiation (λ = 528 nm), this compound exhibits significant activity against Staphylococcus aureus and Candida albicans , demonstrating a unique light-dependent mechanism that challenges the paradigm requiring cationic photosensitizers . In vitro toxicological studies indicate that this compound causes some oxidative stress in human cells, but other overt harmful effects were not detected . A critical area of research involves its metabolic profile; qualitative in vitro studies with human liver fractions show that this compound is metabolized via oxidation by several Cytochrome P450 enzymes (including CYP1A2, 2C9, and 3A4) and forms conjugation metabolites through glucuronidation (UGT1A1, 1A9) and sulfonation (SULT1B1, 2A1) . The biological activities of these metabolites are not yet fully known, presenting a key area for further investigation . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B13127996 Dermocybin CAS No. 7229-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7229-69-8

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O7/c1-5-3-6-8(7(17)4-5)12(19)10-9(11(6)18)14(21)16(23-2)15(22)13(10)20/h3-4,17,20-22H,1-2H3

InChI Key

WZDHOIZUFUBGHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Dermocybin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment that exhibits a characteristic reddish-purple hue. As a member of the broader class of fungal anthraquinones, this compound and its related compounds have garnered interest for their potential biological activities and applications, ranging from natural dyes to pharmacological leads. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, tailored for a scientific audience.

Natural Sources and Distribution

This compound is predominantly biosynthesized by fungi belonging to the genus Cortinarius, specifically within the subgenus Dermocybe. These mushrooms are widespread in various ecosystems and are known for their vibrant pigmentation, which is a result of a complex mixture of anthraquinone compounds.

Fungal Species

The primary and most well-documented source of this compound is Cortinarius sanguineus , commonly known as the blood-red webcap. Several other species within the Dermocybe group are also known to produce this compound, often alongside other related anthraquinones like emodin and dermorubin. These species are chemotaxonomically classified based on their pigment profiles. The "Sanguinea-pigment group," for instance, is characterized by the presence of red pigments where this compound is a major constituent.[1]

Distribution within the Fungal Fruiting Body

The anthraquinone pigments, including this compound, are typically concentrated in the fruiting bodies of the fungi. The vibrant colors of the gills, cap, and stipe of these mushrooms are direct indicators of the presence and relative concentrations of these compounds.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different fungal species and even within collections of the same species due to environmental and genetic factors. The following table summarizes the available quantitative data.

Fungal SpeciesSample TypeTotal Anthraquinone Yield (% of dry weight)This compound Content (% of total anthraquinones)Reference
Cortinarius sanguineusFruiting Body6%31%[2]
Dermocybe sanguineaFresh Fruiting BodiesNot ReportedA major component of the 56g of emodin/dermocybin fraction isolated from 10.5 kg of fresh fungi.[3][4]
Cortinarius sanguineus and Cortinarius semisanguineusFruiting Bodies6% (from 10 kg of fresh fungi yielding 60g of anthraquinone powder)A major component (over 90% with emodin and their glucosides)[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from fungal sources.

Extraction of Anthraquinones from Fungal Material

A common method for extracting anthraquinones from Cortinarius species involves enzymatic hydrolysis to cleave glycosidic linkages, followed by solvent extraction.

Protocol: Enzymatic Hydrolysis and Solvent Extraction

  • Sample Preparation: Fresh or dried fungal fruiting bodies are ground into a fine powder.

  • Enzymatic Hydrolysis: The powdered fungal material is suspended in an aqueous buffer (e.g., pH 5.0) to facilitate the action of endogenous β-glucosidases, which hydrolyze the glycosidic forms of anthraquinones (e.g., this compound-1-β-D-glucopyranoside) to their aglycone forms, including this compound.[3][4] The suspension is incubated to allow for complete hydrolysis.

  • Solvent Extraction: Following hydrolysis, the mixture is extracted with an organic solvent such as acetone or a mixture of toluene-ethyl acetate-ethanol-formic acid.[3][6][7] The organic phase, containing the anthraquinones, is then collected.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract enriched with this compound and other anthraquinones.

Isolation and Purification of this compound

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and isolation of this compound from the crude extract.

Protocol: Two-Dimensional Thin-Layer Chromatography

  • Plate Preparation: A silica gel TLC plate is used as the stationary phase.

  • Sample Application: The crude anthraquinone extract is dissolved in a minimal amount of a suitable solvent and spotted onto the corner of the TLC plate.

  • First Dimension Development: The plate is developed in the first dimension using a solvent system of n-pentanol-pyridine-methanol (6:4:3, v/v/v) .[6][7]

  • Second Dimension Development: After drying, the plate is rotated 90 degrees and developed in the second dimension using a solvent system of toluene-ethyl acetate-ethanol-formic acid (10:8:1:2, v/v/v/v) .[6][7]

  • Visualization and Isolation: The separated compounds, including this compound, are visualized under UV light. The corresponding spot can be scraped from the plate and the this compound eluted with a suitable solvent for further analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the method of choice for the sensitive and specific quantification of this compound.

Protocol: HPLC-MS/MS Analysis

  • Sample Preparation: The purified this compound fraction or the crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution is typically used with:

      • Eluent A: Water with 0.1% (v/v) formic acid.

      • Eluent B: Methanol with 0.1% (v/v) formic acid.[8]

    • Gradient Program: A linear gradient from a low to a high percentage of Eluent B over a run time of approximately 15-20 minutes.

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 40 °C.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for anthraquinones.

    • Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.

    • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, monitoring the specific precursor-to-product ion transition for this compound.

  • Quantification: A calibration curve is generated using certified standards of this compound of known concentrations to quantify the amount of this compound in the sample.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Extraction_and_Isolation_of_this compound cluster_extraction Extraction cluster_isolation Isolation A Fungal Material (Cortinarius sp.) B Grinding A->B C Enzymatic Hydrolysis (pH 5.0, endogenous β-glucosidases) B->C D Solvent Extraction (e.g., Acetone) C->D E Crude Anthraquinone Extract D->E F Two-Dimensional TLC E->F G Eluent 1: n-pentanol-pyridine-methanol F->G 1st Dimension H Eluent 2: toluene-ethyl acetate-ethanol-formic acid F->H 2nd Dimension I Isolated this compound F->I

Caption: Workflow for the extraction and isolation of this compound from fungal sources.

HPLC_MS_Quantification_of_this compound cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis A Isolated this compound or Crude Extract B Dissolution in Methanol A->B C Filtration (0.22 µm) B->C D Sample for HPLC-MS C->D E C18 Reversed-Phase Column D->E F Gradient Elution (Water/Methanol with 0.1% Formic Acid) E->F G Mass Spectrometry (ESI Negative Mode) F->G H Data Acquisition (MRM) G->H I Quantification using Calibration Curve H->I

References

An In-depth Technical Guide to Dermocybin and its Glycosidic Forms in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermocybin, a naturally occurring anthraquinone pigment found in various fungi, particularly of the Cortinarius genus, and its corresponding glycosidic derivatives are compounds of significant interest due to their potential applications in various fields, including as natural colorants and pharmacologically active agents. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound and its glycosides, with a focus on their structure, biosynthesis, extraction, and biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development.

Introduction

This compound is a polyketide-derived anthraquinone characterized by its vibrant color. In nature, it often exists in both its aglycone form and as glycosides, most notably as this compound-1-β-D-glucopyranoside. The presence and concentration of these compounds can vary between different fungal species. The glycosidic linkage significantly influences the solubility and potential bioavailability of this compound, making the study of both forms crucial for understanding their biological roles and potential applications.

Chemical Structure and Properties

This compound is chemically known as 1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione. The core structure is an anthraquinone scaffold with multiple hydroxyl groups and a methoxy group, which contribute to its chemical reactivity and biological activity. The glycosidic forms typically involve the attachment of a sugar moiety, such as glucose, to one of the hydroxyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂O₇
Molecular Weight316.26 g/mol
IUPAC Name1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione
AppearanceColored solid

Quantitative Data

The concentration of this compound and its glycosides can vary significantly depending on the fungal species and extraction method. The following table summarizes key quantitative findings from the literature.

Table 2: Quantitative Analysis of this compound and its Glycosides in Fungi

Fungal SourceCompound(s)Yield/ConcentrationReference
Cortinarius sanguineusEmodin and this compound56 g of aglycone fraction from 10.5 kg of fresh fungi[1][2][3]
Dermocybe sanguineaEmodin and this compoundFraction 1 (94% of total pigment) contained almost exclusively these aglycones after enzymatic hydrolysis.[1][2][3]

Experimental Protocols

Extraction and Isolation of this compound Aglycones via Enzymatic Hydrolysis

This protocol is adapted from a method utilizing the endogenous β-glucosidase in Dermocybe sanguinea to hydrolyze the glycosidic bonds, leading to a high yield of the aglycone forms.[1][2][3]

Materials:

  • Fresh fungal bodies of Dermocybe sanguinea

  • Water

  • Acetone

  • Toluene

  • Ethyl acetate

  • Ethanol

  • Formic acid

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Homogenization: Homogenize fresh fungal material in water. The endogenous β-glucosidase present in the fungus will catalyze the hydrolysis of this compound-1-β-D-glucopyranosides.

  • Incubation: Allow the homogenate to incubate to ensure complete enzymatic hydrolysis. The optimal conditions for the endogenous β-glucosidase should be maintained (e.g., pH and temperature), though the original study relies on the natural conditions of the fungal homogenate.

  • Extraction: Following hydrolysis, perform a sequential extraction. First, an aqueous buffer extraction can be used, followed by an acetone extraction. This strategy helps to selectively yield different types of anthraquinones.

  • Fractionation: The process yields two main fractions: Fraction 1, containing the primary pigments emodin and this compound, and Fraction 2, containing anthraquinone carboxylic acids.

  • Purification: Separate the components of each fraction using thin-layer chromatography (TLC). The recommended eluent system is a mixture of toluene, ethyl acetate, ethanol, and formic acid in a ratio of 10:8:1:2 (v/v/v/v).

  • Characterization: Detect and characterize the separated compounds on the TLC plates using a densitometer-spectrophotometer. Further characterization of the isolated compounds in Fraction 1 can be performed by combined gas chromatography-mass spectrometry (GC-MS) after methylation and acetylation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the accurate quantification of this compound and its glycosides in fungal extracts. The following provides a general framework for developing such a method.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the analytes.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection Wavelength: Based on the UV-Vis absorption maxima of this compound and its glycosides.

  • Injection Volume: Typically 10-20 µL.

Method Validation:

The method should be validated according to standard guidelines (e.g., ICH) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound and its glycosides.

Table 3: 13C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppm
Data not yet fully available in the searched literatureFurther experimental work is required

Biological Activity and Signaling Pathways

The biological activities of this compound and its glycosides are an area of active research. Current findings primarily revolve around their metabolism and potential toxicity.

Metabolism

This compound has been shown to be metabolized by a range of human cytochrome P450 (CYP) enzymes, including CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A7.[4] The metabolic pathways involve oxidation and conjugation reactions.[5]

The formation of this compound glucuronides is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, and 2B15.[4] Furthermore, sulfonation of this compound is carried out by sulfotransferase (SULT) enzymes SULT1B1, 1C2, and 2A1.[4]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific cellular signaling pathways modulated by this compound and its glycosides. However, other glycosides have been shown to influence a variety of signaling pathways, which suggests potential avenues of investigation for this compound. For instance, some cardiac glycosides have been found to exert anticancer activity by modulating multiple signaling pathways, including necroptosis, MAPK, and NOD-like receptor pathways.[6] Delphinidin and its glycosides, which are also natural pigments, have been shown to impact the PI3K-AKT signaling pathway.[7]

Future research should focus on investigating the effects of this compound and its glycosides on key cellular signaling cascades, such as those involved in inflammation, cell proliferation, and apoptosis, to elucidate their pharmacological potential.

Visualizations

Experimental Workflow

experimental_workflow fungi Fresh Fungal Material (e.g., Cortinarius sanguineus) homogenization Homogenization in Water (Activation of endogenous β-glucosidase) fungi->homogenization hydrolysis Enzymatic Hydrolysis (Cleavage of glycosidic bonds) homogenization->hydrolysis extraction Sequential Extraction (Aqueous buffer then Acetone) hydrolysis->extraction fractionation Fractionation extraction->fractionation fraction1 Fraction 1 (this compound & Emodin) fractionation->fraction1 fraction2 Fraction 2 (Anthraquinone Carboxylic Acids) fractionation->fraction2 tlc TLC Purification (Toluene:Ethyl Acetate:Ethanol:Formic Acid) fraction1->tlc analysis Analysis (HPLC-UV, GC-MS, NMR) tlc->analysis metabolic_pathway This compound This compound oxidation Oxidation This compound->oxidation conjugation Conjugation This compound->conjugation cyp CYP Enzymes (e.g., CYP1A1, 3A4) oxidation->cyp ugt UGT Enzymes (e.g., UGT1A1, 1A9) conjugation->ugt sult SULT Enzymes (e.g., SULT1B1, 2A1) conjugation->sult oxidized_metabolites Oxidized Metabolites cyp->oxidized_metabolites glucuronides This compound Glucuronides ugt->glucuronides sulfates This compound Sulfates sult->sulfates

References

The Biological Role and Analysis of Dermocybin in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment, is a significant secondary metabolite found in various species of fungi, particularly within the Cortinarius genus.[1][2] As a polyketide, its biosynthesis is intricately linked to the fungus's primary metabolic pathways, and it serves diverse biological roles, including acting as a precursor to other complex pigments like dermorubin. This technical guide provides an in-depth overview of the biological significance of this compound, its quantitative analysis, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Biological Role of this compound

This compound plays a multifaceted role in the metabolic landscape of fungi. Its functions extend beyond simple pigmentation and are of increasing interest due to its bioactive properties.

Pigmentation and Ecological Interactions

As a pigment, this compound contributes to the vibrant coloration of Cortinarius species. This coloration is believed to play a role in the fungus's interaction with its environment, although the precise ecological advantages are still under investigation.

Precursor in Secondary Metabolite Biosynthesis

This compound is a key intermediate in the biosynthesis of other anthraquinone pigments. It is derived from the polyketide pathway, with atrochrysone carboxylic acid being a crucial precursor.[3][4] Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of a diverse array of related compounds.[5]

Antimicrobial and Photoantimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly its photo-activated antimicrobial activity. When exposed to light, its ability to inhibit the growth of certain pathogenic microorganisms is significantly enhanced.[1][2]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Photo-antimicrobial Activity of this compound

MicroorganismWavelength (nm)PhotoMIC (μM)PhotoMIC (μg/mL)Reference
Staphylococcus aureus53039.512.5[1][2]
Candida albicans5302.40.75[1][2]

Table 2: Abundance in Fungal Species

Fungal SpeciesThis compound Content (% dry weight)Reference
Cortinarius sanguineus31[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of this compound from fungal sources.

Extraction of this compound from Cortinarius species

This protocol is adapted from methods described for the extraction of anthraquinone pigments from fungi.

Materials:

  • Fresh or dried fruiting bodies of Cortinarius species

  • Methanol

  • Mortar and pestle or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or dried fungal material. If using fresh material, chop it into small pieces.

  • Grinding: Grind the fungal material to a fine powder using a mortar and pestle. For larger quantities, a blender can be used.

  • Methanol Extraction: Transfer the powdered fungal material to a flask and add methanol in a 1:10 (w/v) ratio.

  • Maceration: Stir the mixture at room temperature for 24 hours in the dark to prevent photodegradation of the pigments.

  • Filtration: Filter the mixture through filter paper to separate the methanol extract from the fungal biomass.

  • Concentration: Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.

  • Storage: Resuspend the dried extract in a known volume of methanol and store in a sealed glass vial at -20°C in the dark.

Thin-Layer Chromatography (TLC) Analysis of this compound

This protocol provides a method for the qualitative analysis of this compound in a fungal extract.

Materials:

  • TLC plates (silica gel 60 F254)

  • This compound standard (if available)

  • Fungal extract (from Protocol 1)

  • Developing solvent: Toluene:Ethyl acetate:Formic acid (10:8:2, v/v/v)

  • TLC developing tank

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin.

  • Spotting: Using a capillary tube, carefully spot a small amount of the fungal extract onto the origin. If a this compound standard is available, spot it alongside the extract for comparison. Allow the spots to dry completely.

  • Development: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring the origin line is above the solvent level. Cover the tank and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis: Visualize the separated spots under visible light and then under a UV lamp at 254 nm and 366 nm. This compound typically appears as a distinct colored spot.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

High-Performance Liquid Chromatography (HPLC-DAD) for Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound using HPLC with a Diode Array Detector (DAD).

Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard of known concentration

  • Fungal extract (from Protocol 1), filtered through a 0.45 µm syringe filter

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution can be used, for example:

      • 0-20 min: 20-80% B

      • 20-25 min: 80% B

      • 25-30 min: 80-20% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: DAD, monitor at the maximum absorbance wavelength for this compound (approximately 480-490 nm).

  • Calibration Curve: Inject the standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered fungal extract.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard. Calculate the concentration of this compound in the extract using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Dermocybin_Biosynthesis AcetylCoA Acetyl-CoA NR_PKS Non-reducing Polyketide Synthase (NR-PKS) AcetylCoA->NR_PKS MalonylCoA Malonyl-CoA MalonylCoA->NR_PKS Atrochrysone_acid Atrochrysone Carboxylic Acid NR_PKS->Atrochrysone_acid Decarboxylation Decarboxylation Atrochrysone_acid->Decarboxylation Atrochrysone Atrochrysone Decarboxylation->Atrochrysone Hydroxylation1 Hydroxylation Atrochrysone->Hydroxylation1 Emodin Emodin Hydroxylation1->Emodin Hydroxylation2 Hydroxylation Emodin->Hydroxylation2 Intermediate Hydroxylated Intermediate Hydroxylation2->Intermediate Methylation O-Methyltransferase (OMT) Intermediate->Methylation This compound This compound Methylation->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Dermocybin_Analysis_Workflow Start Fungal Material (Cortinarius sp.) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract TLC Thin-Layer Chromatography (TLC) - Qualitative Analysis - Purity Check Crude_Extract->TLC HPLC_DAD HPLC-DAD Analysis - Quantification - Purity Confirmation Crude_Extract->HPLC_DAD Purification Preparative Chromatography (Optional) Crude_Extract->Purification Data_Analysis Data Analysis and Interpretation TLC->Data_Analysis HPLC_DAD->Data_Analysis Pure_this compound Purified this compound Purification->Pure_this compound Bioassays Biological Activity Assays - Antimicrobial (MIC) - Antioxidant (IC50) Pure_this compound->Bioassays Bioassays->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound stands out as a fungal secondary metabolite with significant biological activities and potential applications. Its role in fungal metabolism as a precursor and a bioactive compound warrants further investigation. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to explore the fascinating chemistry and biology of this compound. Future research focusing on the elucidation of its complete biosynthetic pathway and the exploration of its full pharmacological potential is highly encouraged.

References

Delving into Dermocybin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of dermocybin, a naturally occurring anthraquinone pigment found in certain species of mushrooms. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document provides valuable insights by presenting solubility data for the structurally similar and co-occurring anthraquinone, emodin. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of fungal pigments like this compound and presents a visual workflow to guide researchers in this process.

Understanding this compound and its Significance

This compound is a polyketide synthesized by fungi of the genus Dermocybe. Like other anthraquinones, it possesses a distinctive chromophore responsible for its coloration and has garnered interest for its potential biological activities. The solubility of such compounds is a critical physicochemical property that governs their extraction, purification, formulation, and ultimately, their bioavailability and therapeutic efficacy.

Quantitative Solubility Data of Emodin as a Proxy for this compound

Due to the scarcity of direct solubility data for this compound, this guide presents quantitative data for emodin, an anthraquinone that shares a similar structural backbone and is often extracted from the same fungal sources. This information can serve as a valuable reference point for researchers initiating studies on this compound.

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)54[1]25[1]
Dimethylformamide (DMF)5Not Specified
Ethanol3[1]25[1]
Ether1.4[2]25[2]
Chloroform0.71[2]25[2]
Benzene0.41[2]25[2]
Carbon Tetrachloride0.10[2]25[2]
Carbon Disulfide0.09[2]25[2]

Note: The solubility of emodin, and likely this compound, is known to increase with temperature[3]. The data presented here should be considered as a baseline, with the expectation of higher solubility at elevated temperatures.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This procedure is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (purified solid)

  • A panel of organic solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the this compound.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The shaking speed should be adequate to keep the solid suspended without causing excessive foaming.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • HPLC Method: Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound. Create a calibration curve using standard solutions of known this compound concentrations.

    • UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

  • Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Data Reporting: Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a fungal pigment like this compound.

G General Experimental Workflow for Determining Pigment Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess pigment B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of this compound's solubility characteristics, leveraging data from a closely related compound and outlining a clear experimental path forward. For researchers in drug discovery and development, a thorough understanding of solubility is paramount for advancing natural products from the laboratory to potential clinical applications.

References

Dermocybin's Singlet Oxygen Generation: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Quantum Yield and Photodynamic Properties of a Fungal Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the singlet oxygen generation quantum yield of Dermocybin, a naturally occurring anthraquinone pigment found in Cortinarius species of fungi. While recognized for its potential in various applications, its efficacy as a photosensitizer is a critical parameter for development. This document collates the available quantitative data, details the experimental methodologies for its determination, and visualizes the associated workflows to support further research and development in photodynamic applications.

Executive Summary

This compound, an anthraquinone pigment, has been investigated for its photophysical properties, specifically its ability to generate singlet oxygen (¹O₂) upon photoirradiation. Recent studies have quantified its singlet oxygen quantum yield (ΦΔ), revealing it to be a relatively poor photosensitizer compared to other related anthraquinones like emodin. This guide synthesizes the key findings, experimental protocols, and logical frameworks pertinent to the study of this compound's photodynamic activity.

Quantitative Photophysical Data

The photophysical properties of this compound and its related compounds, as determined by Hammerle et al. (2023), are summarized below. These data are essential for comparing the photosensitizing efficiency of these fungal metabolites.

Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦΔ (%)
This compound (5)52352002
Emodin (4)436650026
This compound-1-O-β-D-glucopyranoside (3)52336002
Emodin-1-O-β-D-glucopyranoside (2)436610023

Table 1: Photophysical properties of selected anthraquinones in CD₃OD. Data extracted from Hammerle et al., 2023.

Experimental Protocol: Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield (ΦΔ) for this compound was conducted using an indirect method employing a chemical trap. The following protocol is based on the methodology described in the primary literature.

1. Materials and Reagents:

  • Photosensitizer: this compound (isolated and purified)

  • Singlet Oxygen Trap: 9,10-Dimethylanthracene (DMA)

  • Reference Photosensitizer: Rose Bengal (or other well-characterized standard)

  • Solvent: Deuterated methanol (CD₃OD) or other appropriate solvent

  • Light Source: Calibrated monochromatic light source with a wavelength corresponding to the absorption maximum of the photosensitizer.

  • Spectrophotometer: UV-Vis spectrophotometer for monitoring the absorbance of DMA.

  • Quartz Cuvettes: Standard 1 cm path length quartz cuvettes.

2. Preparation of Solutions:

  • Prepare stock solutions of this compound, the reference photosensitizer, and DMA in the chosen solvent. The concentrations should be adjusted to achieve an absorbance in the optimal range for the spectrophotometer at the irradiation wavelength.

  • Typically, the concentration of the photosensitizer is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, while the DMA concentration is in the micromolar range.

3. Irradiation Procedure:

  • A solution containing the photosensitizer (this compound or the reference) and DMA is prepared in a quartz cuvette.

  • The solution is irradiated with the monochromatic light source at a constant intensity and temperature.

  • The absorbance of DMA is monitored at its absorption maximum (around 380 nm) at regular time intervals during irradiation. The decrease in DMA absorbance is indicative of its reaction with singlet oxygen.

4. Data Analysis and Quantum Yield Calculation:

  • The rate of DMA bleaching (decrease in absorbance over time) is determined for both the sample (this compound) and the reference photosensitizer.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the known quantum yield of the reference (ΦΔ_ref) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    Where:

    • k_sample and k_ref are the rates of DMA bleaching for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. These are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the singlet oxygen quantum yield can be represented as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Reference, DMA) prep_cuvettes Prepare Sample and Reference Cuvettes prep_solutions->prep_cuvettes irradiation Irradiate with Monochromatic Light prep_cuvettes->irradiation monitoring Monitor DMA Absorbance (UV-Vis Spectrophotometry) irradiation->monitoring calc_rate Calculate Rate of DMA Bleaching (k) monitoring->calc_rate calc_phi Calculate Quantum Yield (ΦΔ) (Relative to Reference) calc_rate->calc_phi

Caption: Experimental workflow for determining the singlet oxygen quantum yield.

Signaling Pathways and Logical Relationships

At present, there is limited information available regarding specific signaling pathways directly modulated by this compound-generated singlet oxygen. The primary mechanism of action in a photodynamic context is the direct cytotoxic effect of singlet oxygen on cellular components. The logical relationship for this process is straightforward:

photodynamic_action This compound This compound Excitedthis compound Excited this compound (Triplet State) This compound->Excitedthis compound Absorption Light Light (hν) Light->Excitedthis compound SingletOxygen Singlet Oxygen (¹O₂) Excitedthis compound->SingletOxygen Energy Transfer Oxygen Ground State Oxygen (³O₂) Oxygen->SingletOxygen CellularDamage Cellular Damage (Oxidation of Lipids, Proteins, etc.) SingletOxygen->CellularDamage Oxidative Stress CellDeath Cell Death CellularDamage->CellDeath

Caption: Simplified mechanism of this compound-mediated photodynamic action.

Conclusion

The available data indicate that this compound is a weak photosensitizer with a low quantum yield of singlet oxygen generation.[1] This characteristic is important for consideration in the development of photodynamic therapies or other applications where high singlet oxygen production is desired. The provided experimental protocol offers a robust framework for the continued investigation and validation of the photophysical properties of this compound and other fungal anthraquinones. Further research is warranted to explore potential synergistic effects or alternative mechanisms of action that may contribute to its observed biological activities.

References

In Silico Prediction of Dermocybin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment found in some species of mushrooms, has garnered interest for its potential therapeutic applications, including antimicrobial and photo-antimicrobial properties. As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico methodologies offer a powerful and efficient alternative for predicting the bioactivity of natural products like this compound. This technical guide provides an in-depth overview of the computational approaches that can be employed to investigate and predict the biological activities of this compound, offering a roadmap for researchers in drug discovery and development.

This guide summarizes known quantitative data on this compound's bioactivity and metabolism, outlines detailed protocols for hypothetical in silico experiments, and visualizes key workflows and pathways to facilitate a comprehensive understanding of its therapeutic potential.

Quantitative Bioactivity and Metabolism of this compound

While comprehensive in silico predictive data for this compound is still emerging, existing experimental data provides a solid foundation for computational modeling. The following tables summarize the currently available quantitative information on this compound's metabolic profile and antimicrobial activity.

Table 1: In Vitro Metabolism of this compound by Human Cytochrome P450 (CYP) Enzymes

CYP IsoformThis compound Consumption (%) in 1 hour
CYP1A1>80
CYP1A2~60
CYP1B1>80
CYP2A6~20
CYP2B6~60
CYP2C8~40
CYP2C9~55
CYP2C19~45
CYP2D6~55
CYP2E1~50
CYP3A4~60
CYP3A7~55

Data adapted from in vitro studies with 10 μM this compound and 20 nM human recombinant CYP enzymes.[1][2]

Table 2: Photo-antimicrobial Activity of this compound

OrganismConditionConcentration (µg/mL)Effect
Staphylococcus aureusGreen Light (530 nm)0.75Complete growth inhibition
Candida albicansGreen Light (530 nm)0.75Complete growth inhibition

This data highlights the potent photo-activated antimicrobial effects of this compound.

Proposed In Silico Investigation of this compound's Antimicrobial Activity

Given this compound's demonstrated activity against Staphylococcus aureus and Candida albicans, a focused in silico investigation can elucidate its mechanism of action. This section outlines a hypothetical virtual screening and molecular docking workflow to identify and characterize potential protein targets.

In_Silico_Antimicrobial_Workflow cluster_1 Ligand & Receptor Preparation cluster_2 Computational Screening & Analysis TDB Literature & Database Review (e.g., PDB, UniProt) TP Identify Potential Protein Targets in S. aureus & C. albicans TDB->TP P_struct Protein 3D Structures (from PDB) TP->P_struct D_struct This compound 3D Structure (from PubChem/ZINC) Prep Prepare Structures: - Add hydrogens - Assign charges - Minimize energy D_struct->Prep P_struct->Prep VS Virtual Screening against Target Library Prep->VS MD Molecular Docking (e.g., AutoDock Vina, Glide) BA Binding Affinity Prediction (kcal/mol) MD->BA VS->MD PA Pose Analysis & Interaction Mapping BA->PA ADMET In Silico ADMET Prediction (e.g., SwissADME, admetSAR) PA->ADMET

Figure 1: A proposed in silico workflow for predicting this compound's antimicrobial bioactivity.
Experimental Protocols

1. Target Identification and Preparation:

  • Objective: To identify and prepare potential protein targets for this compound in S. aureus and C. albicans.

  • Methodology:

    • Conduct a thorough literature and database (e.g., PDB, UniProt) search for essential proteins in S. aureus and C. albicans that are known targets for existing antimicrobial drugs. Potential targets include Penicillin-Binding Proteins (PBPs) in S. aureus and lanosterol 14-alpha-demethylase in C. albicans.

    • Download the 3D crystal structures of the selected proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures using molecular modeling software (e.g., UCSF Chimera, PyMOL). This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning appropriate atomic charges.

2. Ligand Preparation:

  • Objective: To prepare the 3D structure of this compound for docking.

  • Methodology:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

3. Molecular Docking:

  • Objective: To predict the binding affinity and interaction patterns of this compound with the selected protein targets.

  • Methodology:

    • Utilize a molecular docking program such as AutoDock Vina.

    • Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using a blind docking approach where the entire protein surface is searched.

    • Run the docking simulation to generate multiple binding poses of this compound within the defined binding site.

    • Analyze the results based on the predicted binding energy (in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

    • Visualize the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

4. ADMET Prediction:

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

  • Methodology:

    • Submit the chemical structure of this compound to an online ADMET prediction server (e.g., SwissADME, admetSAR).

    • Analyze the predicted parameters, including oral bioavailability, blood-brain barrier penetration, CYP enzyme inhibition, and potential toxicity risks.

Predicted Metabolic Pathway of this compound

In vitro studies have shown that this compound is extensively metabolized by human liver enzymes. The primary metabolic routes are oxidation (hydroxylation and demethylation) by CYP enzymes and conjugation (glucuronidation and sulfonation).

Dermocybin_Metabolism cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) This compound This compound CYP_enzymes CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C9, CYP2D6, CYP2E1, CYP3A4, CYP3A7, etc. This compound->CYP_enzymes UGT_enzymes UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B15 This compound->UGT_enzymes SULT_enzymes SULT1B1, 1C2, 2A1 This compound->SULT_enzymes Oxidized_Metabolites Hydroxylated & Demethylated Metabolites CYP_enzymes->Oxidized_Metabolites Oxidation Oxidized_Metabolites->UGT_enzymes Oxidized_Metabolites->SULT_enzymes Glucuronide_conjugates Glucuronide Conjugates UGT_enzymes->Glucuronide_conjugates Glucuronidation Sulfate_conjugates Sulfate Conjugates SULT_enzymes->Sulfate_conjugates Sulfonation

Figure 2: Predicted metabolic pathway of this compound in humans.

Hypothetical Anti-Inflammatory Signaling Pathway Modulation

Many natural anthraquinones exhibit anti-inflammatory properties. A plausible mechanism for such activity is the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. While the specific effects of this compound on this pathway have not been elucidated, a hypothetical model can be proposed for future investigation.

Anti_Inflammatory_Pathway cluster_0 Extracellular Stimulus cluster_1 Membrane Receptor cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Translocation & Gene Expression LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Inflammatory_genes This compound This compound This compound->IKK Hypothetical Inhibition

Figure 3: Hypothetical modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

The in silico prediction of this compound's bioactivity represents a promising avenue for accelerating its development as a potential therapeutic agent. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can gain valuable insights into its mechanisms of action and drug-like properties. The workflows and protocols outlined in this guide provide a framework for a systematic and efficient investigation of this compound's therapeutic potential. Future research combining these in silico approaches with targeted in vitro and in vivo validation will be crucial in fully characterizing the bioactivity of this intriguing natural product and paving the way for its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dermocybin from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in several species of fungi, most notably within the genus Cortinarius, particularly Cortinarius sanguineus (also known as Dermocybe sanguinea).[1] This molecule and its derivatives are of significant interest to the scientific community due to their potential applications as natural colorants and their diverse biological activities. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal biomass, intended to aid researchers in isolating this compound for further study and development.

Data Presentation

The following tables summarize quantitative data related to the composition and yield of this compound and related anthraquinones from Cortinarius sanguineus.

Table 1: Relative Abundance of Major Anthraquinones in Cortinarius sanguineus

AnthraquinoneRelative Abundance (% of dry weight)
Emodin63%
This compound31%
Dermorubin4%

Source: Based on data from studies on Finnish Cortinarius sanguineus.[2]

Table 2: Extraction and Purification Yields of this compound and Related Anthraquinones

MethodStarting MaterialProductYieldPurity of this compound
Enzymatic Hydrolysis & Extraction10.5 kg fresh fungiFraction 1 (Emodin & this compound)56 gNot specified
Multiple Liquid-Liquid PartitionC. sanguineus biomassPurified this compoundNot specified99.74%

Source: Data compiled from preparative isolation studies.[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Solvent Extraction of this compound

This protocol utilizes the endogenous β-glucosidase in the fungal biomass to hydrolyze this compound glycosides, increasing the yield of the aglycone form.[2]

Materials:

  • Fresh or frozen fruiting bodies of Cortinarius sanguineus

  • Distilled water

  • Acetone

  • Homogenizer/blender

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Homogenization: Homogenize fresh or thawed fungal biomass in distilled water.

  • Enzymatic Hydrolysis: Incubate the homogenate to allow the endogenous β-glucosidase to hydrolyze the anthraquinone glycosides. The optimal pH for this enzymatic reaction is around 5.0.[2]

  • Extraction: Following hydrolysis, extract the homogenate with acetone. This can be done by adding acetone to the mixture and stirring or shaking for several hours. A sequential extraction with an aqueous buffer followed by acetone can selectively yield non-carboxylic acid-containing anthraquinones like this compound.

  • Filtration and Concentration: Filter the acetone extract to remove solid fungal debris. Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Fractionation: The resulting aqueous solution will contain a mixture of anthraquinones. This crude extract can then be further purified using chromatographic methods. This method can yield two main fractions: one containing emodin and this compound, and another containing anthraquinone carboxylic acids.[2]

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from a crude extract using silica gel column chromatography.

Materials:

  • Crude anthraquinone extract (from Protocol 1 or other extraction methods)

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, ethanol, formic acid, chloroform, methanol

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase. A common solvent system for separating anthraquinones is a mixture of toluene, ethyl acetate, ethanol, and formic acid (e.g., in a ratio of 10:8:1:2 v/v/v/v).[2] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Analysis of Fractions: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Protocol 3: Advanced Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating compounds prone to irreversible adsorption on silica gel.[3]

Materials:

  • Centrifugal Partition Chromatograph

  • Crude methanolic extract of Cortinarius sanguineus

  • Solvents: Chloroform, ethyl acetate, methanol, water, acetic acid

Procedure:

  • Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform, ethyl acetate, methanol, water, and acetic acid in a volumetric ratio of 3:1:3:2:1.[3] Thoroughly mix the solvents and allow the phases to separate.

  • CPC Instrument Setup: Fill the CPC rotor with the stationary phase (either the upper or lower phase of the solvent system, depending on the desired mode of operation).

  • Sample Injection: Dissolve the crude extract in a suitable volume of the mobile phase and inject it into the CPC system.

  • Elution and Fractionation: Pump the mobile phase through the CPC system at a constant flow rate. The separation occurs based on the differential partitioning of the analytes between the two liquid phases. Collect fractions of the eluate.

  • Analysis and Processing: Analyze the collected fractions using TLC or HPLC to identify those containing pure this compound. Pool the pure fractions and remove the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification A Fungal Biomass (Cortinarius sanguineus) B Homogenization & Enzymatic Hydrolysis A->B C Solvent Extraction (e.g., Acetone) B->C D Crude Anthraquinone Extract C->D E Column Chromatography (Silica Gel) D->E F Centrifugal Partition Chromatography (CPC) D->F G Fraction Collection & Analysis (TLC/HPLC) E->G F->G H Purified this compound G->H G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation, Demethylation) This compound->Oxidation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfonation Sulfonation Oxidation->Sulfonation CYP CYP Enzymes (e.g., CYP1A1, 1A2, 3A4) CYP->Oxidation Metabolites Excretable Metabolites Glucuronidation->Metabolites Sulfonation->Metabolites UGT UGT Enzymes (e.g., UGT1A1, 1A9) UGT->Glucuronidation SULT SULT Enzymes (e.g., SULT1B1, 2A1) SULT->Sulfonation

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Dermocybin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in certain species of mushrooms, particularly within the Dermocybe subgenus of Cortinarius. These compounds are of increasing interest to researchers due to their potential as natural colorants and their diverse biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in fungal extracts and biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array (DAD) and Mass Spectrometry (MS), offers a powerful tool for the separation, identification, and quantification of this compound and its related compounds.

This document provides detailed application notes and standardized protocols for the analysis of this compound using HPLC, intended to guide researchers in establishing robust analytical workflows.

I. Experimental Protocols

A. Protocol 1: Extraction of this compound from Fungal Material

This protocol outlines a general procedure for the extraction of this compound from dried fungal carpophores.

Materials and Reagents:

  • Dried and milled fungal material (e.g., Cortinarius sanguineus)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Microwave Assisted Extraction (MAE) system (optional)

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of finely ground, dried fungal material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of 75% methanol in water to the sample.[1]

  • Extraction:

    • Ultrasonication: Place the sample tube in an ultrasonic bath for 30 minutes at room temperature.

    • Vortexing: Vortex the sample for 2 minutes to ensure thorough mixing.

    • (Optional) Microwave-Assisted Extraction: For enhanced extraction efficiency, a microwave-assisted extraction step can be employed.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Storage: The extracted sample is now ready for HPLC analysis. If not analyzed immediately, store at 4°C in the dark.

B. Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a standard method for the quantitative analysis of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection DAD, monitoring at 280 nm and 490 nm. UV-Vis spectra recorded from 200-600 nm.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Injection: Inject the prepared standards and extracted samples onto the HPLC system.

  • Data Acquisition: Acquire chromatograms and UV-Vis spectra for all injections.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

C. Protocol 3: LC-MS Analysis for Metabolite Identification

This protocol is designed for the identification of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Conditions:

ParameterSpecification
LC-MS System An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution A suitable gradient to separate this compound from its potential metabolites (e.g., 5-95% B over 15 minutes).
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Ionization Mode Electrospray Ionization (ESI), positive and negative modes.
Mass Analyzer Full scan mode (e.g., m/z 100-1000) and data-dependent MS/MS acquisition for fragmentation analysis.[2][3]

Procedure:

  • System Setup and Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Sample Analysis: Inject the extracted samples into the LC-MS system.

  • Data Acquisition: Acquire full scan mass spectra and MS/MS fragmentation data.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of this compound and its predicted metabolites (e.g., hydroxylated, demethylated, glucuronidated).[2][4]

    • Analyze the fragmentation patterns in the MS/MS spectra to confirm the identity of this compound and elucidate the structures of its metabolites.

    • Utilize metabolomics software for feature detection, alignment, and comparison between different sample groups.

II. Data Presentation

Quantitative Data Summary
CompoundRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Major UV-Vis λmax (nm)
This compound Varies315.0510313.0354~280, 490
Hydroxylated this compoundVaries331.0459329.0303Not specified
Demethylated this compoundVaries301.0354299.0198Not specified
This compound GlucuronideVaries491.1032489.0876Not specified

Note: Retention times are highly dependent on the specific HPLC/LC-MS system and conditions used.

III. Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow sample Fungal Material (e.g., Cortinarius) extraction Extraction (75% Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_analysis HPLC-DAD / LC-MS Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing results Results (Concentration, Identification) data_processing->results

Caption: A streamlined workflow for the HPLC-based analysis of this compound from fungal samples.

Metabolic Pathway of this compound

metabolic_pathway This compound This compound phase1 Phase I Metabolism This compound->phase1 phase2 Phase II Metabolism This compound->phase2 cyp_enzymes CYP Enzymes (e.g., CYP1A1, 1A2, 1B1, 3A4) phase1->cyp_enzymes hydroxylated Hydroxylated this compound cyp_enzymes->hydroxylated Hydroxylation demethylated Demethylated this compound cyp_enzymes->demethylated Demethylation ugt_enzymes UGT Enzymes (e.g., UGT1A1, 1A9, 1A10) phase2->ugt_enzymes glucuronide This compound Glucuronide ugt_enzymes->glucuronide Glucuronidation

Caption: The metabolic pathway of this compound, highlighting Phase I and Phase II enzymatic reactions.[5][6]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation and identification of Dermocybin and other related anthraquinone pigments from fungal extracts using two-dimensional thin-layer chromatography (2D-TLC). The methodologies outlined are based on established scientific literature and are intended to guide researchers in the analysis of these compounds, which are of interest for their potential pharmacological activities.

Introduction

This compound is an anthraquinone pigment found in certain species of mushrooms, particularly those belonging to the genus Dermocybe (now often classified within Cortinarius). Anthraquinones from natural sources are a diverse group of compounds with a wide range of biological activities. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and preliminary identification of these pigments from complex fungal extracts. This document details a 2D-TLC method that provides enhanced resolution compared to one-dimensional TLC, which is particularly useful for separating structurally similar anthraquinones.

Experimental Protocols

This section provides a detailed methodology for the extraction of anthraquinones from fungal material and their subsequent separation by 2D-TLC.

Fungal Material and Extraction

Fresh or dried fruiting bodies of Dermocybe species are used as the source of anthraquinone pigments.

Protocol for Extraction:

  • Sample Preparation: Finely grind the dried fungal material to a powder.

  • Extraction: Macerate the powdered fungal material with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature. The extraction can be facilitated by ultrasonication.

  • Filtration: Filter the extract to remove solid fungal debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.

  • Sample Solution for TLC: Dissolve a small amount of the crude extract in a minimal volume of methanol or ethanol to prepare the spotting solution for TLC analysis.

Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This technique involves developing the TLC plate in two different solvent systems, with the plate being rotated 90 degrees between the two developments. This allows for a much better separation of complex mixtures.

Materials:

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase 1 (First Dimension): n-pentanol : pyridine : methanol (6:4:3, v/v/v).

  • Mobile Phase 2 (Second Dimension): Toluene : ethyl acetate : ethanol : formic acid (10:8:1:2, v/v/v/v).[1]

  • TLC developing chambers.

  • Capillary tubes for spotting.

  • UV lamp (254 nm and 366 nm).

  • Visualization reagents (e.g., iodine vapor, p-anisaldehyde spray).

Protocol for 2D-TLC:

  • Plate Preparation: Lightly draw a starting line with a pencil on two adjacent sides of the TLC plate, about 1.5 cm from the edge. The intersection of these lines will be the origin for spotting.

  • Spotting: Using a capillary tube, carefully apply a small, concentrated spot of the fungal extract solution onto the origin. Allow the solvent to evaporate completely.

  • First Dimension Development: Place the TLC plate in a developing chamber saturated with Mobile Phase 1, ensuring the edge with the starting line is immersed in the solvent, but the spot itself is above the solvent level. Allow the solvent front to ascend to about 1 cm from the top edge of the plate.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood to completely remove all traces of the first solvent system. A hairdryer can be used to accelerate drying.[1]

  • Second Dimension Development: Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom. Place the plate in a second developing chamber saturated with Mobile Phase 2. Allow the solvent to ascend to about 1 cm from the top edge.

  • Final Drying and Visualization: Remove the plate, mark the second solvent front, and dry it completely.

Visualization of Separated Compounds

The separated anthraquinone spots can be visualized using the following methods:

  • Visible Light: Many anthraquinones are naturally colored and can be observed directly on the plate.

  • UV Light: Observe the plate under short-wave (254 nm) and long-wave (366 nm) UV light. Many anthraquinones will show fluorescence or quenching, appearing as bright or dark spots.[1]

  • Staining Reagents:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Unsaturated compounds will appear as yellowish-brown spots.

    • p-Anisaldehyde Spray Reagent: Spray the plate with a solution of p-anisaldehyde in ethanol and sulfuric acid, and then gently heat the plate. Different compounds will produce spots of various colors.

Data Presentation: Rf Values

The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In 2D-TLC, two Rf values are obtained for each compound, corresponding to each solvent system.

The following table summarizes the approximate Rf values for this compound and related anthraquinones based on the described 2D-TLC system. These values are estimated from published chromatograms and may vary slightly depending on experimental conditions.

CompoundMobile Phase 1 Rf (approx.)Mobile Phase 2 Rf (approx.)
This compound0.550.65
Emodin0.800.85
Physcion0.900.95
Endocrocin0.300.40
Dermolutein0.450.55
Dermorubin0.200.30
5-Chlorodermorubin0.250.35
Emodin-1-β-D-glucopyranoside0.100.15
This compound-1-β-D-glucopyranoside0.150.20

Mandatory Visualizations

Experimental Workflow for 2D-TLC Separation

The following diagram illustrates the key steps in the 2D-TLC workflow for the separation of anthraquinones.

TLC_Workflow Start Start: Fungal Sample Extraction Extraction with Organic Solvent Start->Extraction Concentration Concentration of Extract Extraction->Concentration Spotting Spotting on TLC Plate Concentration->Spotting Dev1 1st Dimension Development (Mobile Phase 1) Spotting->Dev1 Drying1 Drying of Plate Dev1->Drying1 Rotation Rotate Plate 90° Drying1->Rotation Dev2 2nd Dimension Development (Mobile Phase 2) Rotation->Dev2 Drying2 Final Drying Dev2->Drying2 Visualization Visualization (UV, Staining) Drying2->Visualization Analysis Analysis of Separated Spots (Rf Calculation, Identification) Visualization->Analysis

Caption: Workflow for 2D-TLC separation of anthraquinones.

Logical Relationship of TLC Components

This diagram shows the logical relationship between the different components of the thin-layer chromatography process.

TLC_Components TLC Thin-Layer Chromatography Stationary Stationary Phase (Silica Gel) TLC->Stationary Mobile Mobile Phase (Solvent System) TLC->Mobile Analyte Analyte (Anthraquinone Mixture) TLC->Analyte Separation Separation Stationary->Separation interacts with Mobile->Separation carries Analyte->Separation is separated Identification Identification (Based on Rf) Separation->Identification

Caption: Key components and their roles in TLC.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Dermocybin Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment, has garnered interest for its potential pharmacological activities. It is primarily found in fungi of the Dermocybe genus, often in its glycosidic form, this compound-1-β-D-glucopyranoside. The isolation of pure this compound is crucial for further research and development. Enzymatic hydrolysis presents a mild and specific method for cleaving the glycosidic bond to yield the aglycone, this compound. This document provides detailed protocols for the enzymatic isolation of this compound using the endogenous β-glucosidase found in the fungus Dermocybe sanguinea. This method offers a high yield and simplifies the purification process compared to harsh chemical hydrolysis techniques.

Principle

The enzymatic hydrolysis method relies on the catalytic activity of β-glucosidase, which specifically cleaves the β-glycosidic linkage between the glucose molecule and the this compound aglycone. In the case of Dermocybe sanguinea, the endogenous β-glucosidase present in the fungal cells is utilized, eliminating the need for an external enzyme source. The process involves the incubation of the fungal material under conditions that favor the enzymatic activity, leading to the release of free this compound.

Data Presentation

The following table summarizes the quantitative data from a preparative scale isolation of anthraquinones from Dermocybe sanguinea using endogenous enzymatic hydrolysis.

ParameterValueReference
Starting Material (Fresh Fungi)10.5 kg
Fraction 1 (Emodin and this compound)
Yield56 g
Percentage of Total Pigment94%
Fraction 2 (Anthraquinone Carboxylic Acids)
Yield3.3 g
Percentage of Total Pigment6%

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound from Dermocybe sanguinea via enzymatic hydrolysis.

Materials and Equipment:

  • Fresh or frozen fruit bodies of Dermocybe sanguinea

  • Distilled water

  • Acetone

  • Homogenizer or blender

  • Large incubation vessels

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Chromatography columns and packing material (e.g., silica gel)

  • Solvents for chromatography (e.g., toluene, ethyl acetate, ethanol, formic acid)

  • Analytical instruments for product identification (e.g., TLC, HPLC, MS, NMR)

Protocol for Enzymatic Hydrolysis and Extraction:

  • Fungal Material Preparation:

    • Start with fresh or deep-frozen fruit bodies of Dermocybe sanguinea.

    • Clean the fungal material to remove any debris.

    • Homogenize the fungi in a blender with an equal volume of distilled water.

  • Enzymatic Hydrolysis:

    • Transfer the fungal homogenate to a large vessel.

    • Incubate the homogenate at room temperature for a period of 24 to 48 hours. The endogenous β-glucosidase will catalyze the hydrolysis of the this compound glucosides during this time. The optimal pH for the endogenous enzyme is reported to be around 5.0.

    • Monitor the hydrolysis progress by periodically taking small samples and analyzing them using Thin Layer Chromatography (TLC) to observe the appearance of the this compound spot and the disappearance of the glucoside spot.

  • Extraction of Aglycones:

    • After complete hydrolysis, add an equal volume of acetone to the fungal slurry to precipitate proteins and extract the anthraquinone pigments.

    • Stir the mixture for several hours.

    • Filter the mixture through a Büchner funnel to separate the fungal debris from the pigment-containing extract.

    • Wash the fungal residue with additional acetone to ensure complete extraction of the pigments.

  • Concentration and Fractionation:

    • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator.

    • The concentrated aqueous solution will contain the liberated this compound and other anthraquinones.

    • Upon cooling, the less polar anthraquinones, including this compound and emodin, will precipitate.

    • Collect the precipitate (Fraction 1) by filtration.

    • The remaining aqueous solution contains the more polar anthraquinone carboxylic acids (Fraction 2).

Protocol for Purification of this compound:

  • Chromatographic Separation:

    • The crude this compound-containing fraction (Fraction 1) can be further purified using column chromatography.

    • Prepare a silica gel column and equilibrate it with a suitable non-polar solvent.

    • Dissolve the crude fraction in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A common eluent system for separating anthraquinones is a mixture of toluene, ethyl acetate, ethanol, and formic acid (e.g., in a ratio of 10:8:1:2 v/v/v/v).

    • Collect the fractions and monitor the separation using TLC.

  • Product Identification and Characterization:

    • Combine the fractions containing pure this compound.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G cluster_prep Fungal Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_purification Purification fungi Fresh Dermocybe sanguinea homogenize Homogenization (with water) fungi->homogenize incubation Incubation (Room Temperature, 24-48h) homogenize->incubation acetone Acetone Addition incubation->acetone filtration1 Filtration acetone->filtration1 concentrate Concentration (Rotary Evaporation) filtration1->concentrate precipitate Precipitation & Filtration concentrate->precipitate chromatography Column Chromatography precipitate->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for this compound isolation.

G cluster_reactants Reactant cluster_enzyme Enzyme cluster_products Products dermocybin_glucoside This compound-1-β-D-glucopyranoside enzyme β-glucosidase dermocybin_glucoside->enzyme This compound This compound enzyme->this compound glucose Glucose enzyme->glucose

Caption: Enzymatic hydrolysis of this compound glucoside.

Dermocybin: A Fungal Anthraquinone for Advanced Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Dermocybin, a naturally occurring anthraquinone pigment, presents a compelling alternative to synthetic dyes for textile applications. Extracted from fungi of the Cortinarius genus, particularly Cortinarius sanguineus (syn. Dermocybe sanguinea), this colorant offers vibrant reddish hues and demonstrates promising performance on various fibers. This document provides detailed protocols for the extraction of this compound and its application to polyester, polyamide, and wool, along with a summary of its performance characteristics and toxicological profile.

Chemical Profile

This compound is a hydroxyanthraquinone, a class of compounds known for their color and biological activity. Its chemical structure is fundamental to its dyeing properties and its interactions with textile fibers.

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Cortinarius sanguineus

This protocol details the isolation of this compound and other anthraquinone aglycones from fresh fungal material using endogenous enzymatic hydrolysis.[1] The method yields a primary fraction containing emodin and this compound.

Workflow:

Extraction_Workflow Fungi Fresh Fungi (Cortinarius sanguineus) Homogenize Homogenize in Water (1:1 w/v) Fungi->Homogenize Incubate Incubate at 38°C for 48h (Endogenous β-glucosidase activity) Homogenize->Incubate Filter Filter and Wash with Acetone Incubate->Filter Evaporate Evaporate Acetone Filter->Evaporate Acidify Acidify Aqueous Residue (pH 3 with HCl) Evaporate->Acidify Precipitate Precipitate Anthraquinones Acidify->Precipitate Collect Collect Precipitate (Centrifugation/Filtration) Precipitate->Collect Dry Dry the Pigment Powder Collect->Dry Fraction1 Fraction 1: Emodin & this compound Dry->Fraction1

Figure 2: Workflow for this compound Extraction.

Methodology:

  • Homogenization: Fresh fruiting bodies of Cortinarius sanguineus are homogenized in an equal volume of water (1:1 w/v).

  • Enzymatic Hydrolysis: The homogenate is incubated at 38°C for 48 hours. This allows the fungus's native β-glucosidase to hydrolyze the anthraquinone glycosides (this compound-1-β-D-glucopyranoside) into their aglycone forms (this compound).

  • Extraction: The resulting slurry is filtered, and the fungal mass is washed with acetone to extract the pigments.

  • Concentration: The acetone is evaporated from the filtrate under reduced pressure.

  • Precipitation: The remaining aqueous solution is acidified to pH 3 with hydrochloric acid (HCl), causing the anthraquinone aglycones to precipitate.

  • Collection and Drying: The precipitate is collected by centrifugation or filtration and then dried. This yields "Fraction 1," which is rich in emodin and this compound. A yield of approximately 56 g of this fraction can be obtained from 10.5 kg of fresh fungi.[1]

Protocol 2: High-Temperature Disperse Dyeing of Polyester and Polyamide

This method is suitable for dyeing synthetic fibers like polyester (PET) and polyamide (PA) where high temperatures are required for dye penetration.

Methodology:

  • Fabric Preparation: Scour polyester and polyamide fabrics to remove any impurities.

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 50:1. Disperse the purified this compound powder (1.0% on weight of fabric, o.w.f.) in water. The pH of the bath should be adjusted to 5 for polyester and 5.5 for polyamide using a sodium acetate-acetic acid buffer.

  • Dyeing Process:

    • Immerse the fabric in the dye bath at 60°C.

    • Increase the temperature to 130°C for polyester or 120°C for polyamide at a rate of 2°C/minute.

    • Maintain this temperature for 60 minutes.

    • Cool the dye bath to 70°C.

  • Post-Treatment:

    • Remove the dyed fabric and rinse thoroughly with water.

    • Perform a reduction clearing process for polyester to remove surface dye and improve fastness. This involves treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 0.5 g/L of a dispersing agent at 70°C for 20 minutes.

    • Rinse the fabric again and air dry.

Protocol 3: Mordant Dyeing of Wool

This protocol uses metal salts (mordants) to create a complex with the dye molecule, which then binds strongly to protein fibers like wool. A pre-mordanting technique is described.

Workflow:

Mordant_Dyeing_Workflow start Scoured Wool Fabric mordant_bath Prepare Mordant Bath (e.g., 10% Alum o.w.f.) start->mordant_bath mordanting Pre-mordant Fabric (Simmer for 60 min) mordant_bath->mordanting rinse1 Cool and Rinse Fabric mordanting->rinse1 dye_bath Prepare this compound Dye Bath (1% o.w.f., pH 4.5) rinse1->dye_bath dyeing Dye Mordanted Fabric (Simmer for 60 min) dye_bath->dyeing rinse2 Cool, Rinse, and Air Dry dyeing->rinse2 final_product Dyed Wool Fabric rinse2->final_product

Figure 3: Pre-mordant Dyeing Workflow for Wool.

Methodology:

  • Fabric Preparation: Scour wool fabric to ensure it is clean.

  • Pre-mordanting:

    • Prepare a mordant bath with a 50:1 liquor ratio. Dissolve the chosen mordant (e.g., 10% o.w.f. potassium aluminum sulfate) in water.

    • Immerse the wet wool fabric in the mordant bath at 40°C.

    • Raise the temperature to a simmer (approx. 90-95°C) and hold for 60 minutes.

    • Allow the bath to cool before removing the fabric. Rinse gently.

  • Dyeing Process:

    • Prepare a new dye bath with a 50:1 liquor ratio containing 1.0% o.w.f. This compound. Adjust the pH to 4.5 with acetic acid.

    • Enter the wet, mordanted wool into the dye bath at 40°C.

    • Raise the temperature to a simmer over 30-45 minutes and hold for 60 minutes, stirring gently.

  • Post-Treatment:

    • Allow the dye bath to cool completely.

    • Remove the fabric, rinse with water of the same temperature, and then with cool water until the water runs clear.

    • Air dry away from direct sunlight.

Performance and Properties

The performance of this compound as a textile dye is evaluated based on the final color achieved and its fastness to external factors like washing, light, and rubbing.

Colorimetric Data

The color of the dyed fabrics is quantified using the CIELAB color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Table 1: CIELAB Color Coordinates for Textiles Dyed with this compound

Fiber Dyeing Method L* a* b* Color Achieved
Polyester High-Temp Disperse 52.4 42.1 24.9 Bright Reddish-Orange
Polyamide High-Temp Disperse 40.2 30.1 9.8 Wine-Red
Wool Mordant (Alum) 48.9 35.5 15.1 Red

| Wool | Mordant (Iron) | 35.2 | 15.8 | 8.2 | Violet |

Note: Data is compiled and representative of values reported in referenced literature. Actual values may vary based on precise experimental conditions.

Color Fastness Properties

Color fastness is graded on a scale of 1 (poor) to 5 (excellent) according to ISO standards.

Table 2: Color Fastness Ratings for Textiles Dyed with this compound

Fiber Dyeing Method Light Fastness (ISO 105-B02) Washing Fastness (ISO 105-C06) Rubbing Fastness (Dry) (ISO 105-X12) Rubbing Fastness (Wet) (ISO 105-X12)
Polyester High-Temp Disperse 4-5 4-5 4-5 4-5
Polyamide High-Temp Disperse 3 3 4 3-4
Wool Mordant (Alum) 3-4 3-4 4 3

| Wool | Mordant (Iron) | 4 | 4 | 4 | 3-4 |

Note: Data is compiled and representative of values reported in referenced literature.

Toxicological Profile

For professionals in drug development and related fields, the toxicological profile of any compound is of paramount importance. Studies on anthraquinones from Cortinarius sanguineus provide initial safety data.

  • Mutagenicity: this compound was found to be non-mutagenic in the Ames test.

  • Cellular Toxicity: It presented low cellular toxicity in studies using human cell lines.

  • Skin Sensitization: this compound did not induce skin sensitization in the KeratinoSens™ assay.

  • Aquatic Toxicity: While one study noted some toxicity to certain aquatic organisms, a predicted no-effect concentration (PNEC) was established, providing a benchmark for environmental safety assessments.

It is important to note that toxicological profiles can be complex. For instance, emodin, another major anthraquinone in the fungal extract, has shown mutagenic potential in some studies. Therefore, the purity of the this compound dye used is a critical factor in its safety profile.

Conclusion

This compound is a promising natural dye that can produce vibrant and durable colors on a range of textile fibers. On polyester, it achieves excellent fastness properties comparable to synthetic disperse dyes.[2] While its performance on polyamide and mordanted wool is more moderate, it still provides a viable natural alternative. The detailed protocols and performance data provided here offer a foundation for further research into the optimization and application of this fungal biocolorant. Its favorable preliminary toxicological profile suggests potential for use in applications where biocompatibility is a concern, warranting further investigation for both textile and potentially other biomedical applications.

References

Application Notes and Protocols: Antimicrobial Photodynamic Therapy (aPDT) using Dermocybin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Photodynamic Therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cytotoxicity and microbial cell death. Dermocybin, a naturally occurring anthraquinone pigment, has demonstrated potential as a photosensitizer for aPDT, exhibiting activity against clinically relevant pathogens such as Staphylococcus aureus and Candida albicans. A key advantage of this compound is its reported low cytotoxicity in the absence of light, suggesting a favorable safety profile.[1] This document provides detailed application notes and experimental protocols for the use of this compound in aPDT research.

Quantitative Data Summary

The photoantimicrobial efficacy of this compound has been quantified against key pathogens. The following tables summarize the reported Photo-Minimum Inhibitory Concentration (PhotoMIC) values.

Table 1: PhotoMIC of this compound against Staphylococcus aureus

ParameterValueReference
OrganismStaphylococcus aureus[1]
PhotoMIC39.5 µM (12.5 µg/mL)[1]
Light SourceGreen Light (530 nm)[1]
Pre-incubation Time60 minutes[1]

Table 2: PhotoMIC of this compound against Candida albicans

ParameterValueReference
OrganismCandida albicans[1]
PhotoMIC2.4 µM (0.75 µg/mL)[1]
Light SourceGreen Light (530 nm)[1]
Pre-incubation Time60 minutes[1]

Experimental Protocols

The following protocols are based on a light-modified broth microdilution assay, guided by the principles of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.

Preparation of this compound Stock Solution
  • Reagent: this compound (powder).

  • Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for initial solubilization.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in the appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve the desired working concentrations. Note: Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).

Microbial Culture Preparation
  • Organisms: Staphylococcus aureus (e.g., ATCC 29213) and Candida albicans (e.g., ATCC 90028).

  • Culture Media:

    • S. aureus: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

    • C. albicans: Yeast Peptone Dextrose (YPD) Broth or RPMI-1640 medium.

  • Procedure:

    • From a fresh agar plate culture, inoculate a single colony into the appropriate sterile broth.

    • Incubate the bacterial culture at 37°C with agitation for 18-24 hours.

    • Incubate the yeast culture at 30°C with agitation for 24-48 hours.

    • Prior to the assay, dilute the overnight culture in fresh sterile medium to achieve a starting inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer to measure the optical density (OD) at 600 nm.

Antimicrobial Photodynamic Therapy (aPDT) Protocol

This protocol is adapted for a 96-well microtiter plate format.

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial dilutions of the this compound working solutions to achieve a range of final concentrations.

    • Add 100 µL of the standardized microbial suspension to each well containing 100 µL of the this compound dilution (or medium for controls).

    • Include the following controls:

      • Microbial Growth Control: Microbes in medium only.

      • Light Control: Microbes in medium, exposed to light.

      • Dark Toxicity Control: Microbes with the highest concentration of this compound, kept in the dark.

  • Pre-incubation:

    • Cover the plate with a lid and incubate in the dark at 37°C for 60 minutes to allow for the uptake of this compound by the microbial cells.[1]

  • Irradiation:

    • Following pre-incubation, expose the designated plates to a light source.

    • Light Source: A light-emitting diode (LED) array with a peak emission at 530 nm (green light) is recommended based on reported data.[1]

    • Light Dose: The total light dose delivered to the samples is a critical parameter. This is a product of the fluence rate (power per unit area, e.g., mW/cm²) and the exposure time. A typical light dose for aPDT studies can range from 10 to 100 J/cm².

    • Place the light source at a fixed distance from the microtiter plate to ensure uniform illumination.

    • Simultaneously, wrap an identical plate in aluminum foil and place it alongside the irradiated plate to serve as the dark control.

  • Post-Irradiation Incubation:

    • After irradiation, incubate both the light-exposed and dark control plates at the appropriate temperature (37°C for S. aureus, 30°C for C. albicans) for 18-24 hours.

  • Determination of PhotoMIC:

    • The PhotoMIC is defined as the lowest concentration of the photosensitizer that causes a significant inhibition of microbial growth after light exposure.

    • Visually inspect the plates for turbidity. The PhotoMIC is the lowest concentration with no visible growth in the irradiated wells.

    • Alternatively, for quantitative assessment, the viability of the microbial cells can be determined by plating serial dilutions from each well onto appropriate agar plates and counting the colony-forming units (CFU) after incubation. A significant reduction in CFU (e.g., ≥3-log10) compared to the light control is considered effective.

Visualizations

Signaling Pathway of this compound-mediated aPDT

This compound is suggested to act through a combination of Type I and Type II photosensitization mechanisms.[1] Upon activation by light, the photosensitizer in its triplet state can initiate two types of reactions that lead to the production of cytotoxic reactive oxygen species (ROS).

aPDT_Mechanism cluster_0 Type I Mechanism cluster_1 Type II Mechanism Dermocybin_T1 Triplet this compound (T1) Radicals Radicals Dermocybin_T1->Radicals Electron/H+ transfer ROS_TypeI Superoxide (O2•-) Hydroxyl Radical (•OH) Radicals->ROS_TypeI + O2 Cell_Death Microbial Cell Death ROS_TypeI->Cell_Death Oxidative Damage Dermocybin_T1_2 Triplet this compound (T1) 1O2 Singlet Oxygen (¹O₂) Dermocybin_T1_2->1O2 Energy transfer 1O2->Cell_Death Oxidative Damage Dermocybin_S0 Ground State This compound (S0) Dermocybin_S1 Singlet State This compound (S1) Dermocybin_S0->Dermocybin_S1 Light (hν) Dermocybin_S1->Dermocybin_T1 Intersystem Crossing Dermocybin_S1->Dermocybin_T1_2 Intersystem Crossing

Caption: Type I and Type II photosensitization pathways of this compound.

Experimental Workflow for this compound aPDT

The following diagram outlines the key steps in evaluating the antimicrobial photodynamic efficacy of this compound.

aPDT_Workflow cluster_prep Preparation cluster_assay Assay cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Microbial Inoculum D Add Microbial Inoculum B->D C->D E Pre-incubation (Dark) D->E F Irradiation with Light (e.g., 530 nm) E->F G Dark Control (No Light) E->G H Post-Irradiation Incubation F->H G->H I Determine PhotoMIC (Visual or CFU counting) H->I

References

In Vitro Cytotoxicity Assays for Dermocybin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in some species of mushrooms. Like many natural products, its potential pharmacological activities, including its cytotoxic effects against cancer cells, are of interest to the scientific community. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound. While specific quantitative data on the IC50 values and detailed signaling pathways for this compound are not extensively available in publicly accessible literature, this guide offers standardized protocols for key cytotoxicity assays that can be employed to generate such data. The assays described include the MTT assay for cell viability, the LDH assay for cytotoxicity, and a general protocol for apoptosis analysis.

Data Presentation

A critical aspect of cytotoxicity studies is the clear and concise presentation of quantitative data. When conducting experiments with this compound, it is recommended to summarize the half-maximal inhibitory concentration (IC50) values in a structured table for easy comparison across different cancer cell lines and exposure times.

Table 1: Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssay TypeExposure Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT24Data not available
48Data not available
72Data not available
MCF-7 (Breast Cancer)MTT24Data not available
48Data not available
72Data not available
A549 (Lung Cancer)MTT24Data not available
48Data not available
72Data not available
HepG2 (Liver Cancer)MTT24Data not available[1]
48Data not available
72Data not available
THP-1 (Leukemia)LDH24Data not available
48Data not available
72Data not available

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit, which typically involves subtracting the spontaneous release from the sample release and dividing by the maximum release.

LDH_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for desired time B->C D Centrifuge Plate C->D E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate at RT F->G H Measure Absorbance G->H I Calculate % Cytotoxicity H->I

LDH Assay Experimental Workflow
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Complete cell culture medium

  • 6-well plates or culture dishes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways

While the specific signaling pathways modulated by this compound leading to cytotoxicity are not well-documented, many natural compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways often involve the activation of caspases and can be influenced by upstream signaling cascades such as the PI3K/Akt and MAPK pathways. Further research, including western blotting for key signaling proteins, is required to elucidate the precise mechanism of action for this compound.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Bcl2_family Bcl-2 Family (Bax, Bak) Caspase8->Bcl2_family via Bid cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptosis Signaling Pathways

Conclusion

The protocols and guidelines presented here provide a framework for the systematic evaluation of the in vitro cytotoxicity of this compound. By employing these standardized assays, researchers can generate reliable and comparable data on the dose-dependent effects of this compound on various cancer cell lines. Further investigation into the underlying molecular mechanisms, including the identification of specific signaling pathways, will be crucial for understanding its full therapeutic potential.

References

Dermocybin as a Photosensitizer in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment found in some species of mushrooms, has garnered interest as a potential photosensitizer for applications in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, photosensitizers can induce cellular damage, primarily through the generation of reactive oxygen species (ROS), leading to applications in antimicrobial and anticancer treatments. These application notes provide an overview of this compound's photosensitizing properties and detailed protocols for its experimental use.

Mechanism of Action

This compound is believed to exert its photosensitizing effects through both Type I and Type II photochemical reactions.[1][2]

  • Type I Reaction: In the Type I mechanism, the photoactivated this compound (in its triplet state) interacts directly with substrate molecules, leading to the formation of radical ions that can further react with oxygen to produce cytotoxic reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: The Type II mechanism involves the direct transfer of energy from the excited triplet state of this compound to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death.

The induction of cell death by this compound-mediated PDT is thought to occur primarily through apoptosis. This programmed cell death is characterized by a cascade of events including the activation of caspases, release of cytochrome c from the mitochondria, and regulation by the Bcl-2 family of proteins.

Data Presentation

Photomicrobial Activity
MicroorganismIllumination Wavelength (nm)PhotoMIC (μM)Dark MIC (μM)Reference
Staphylococcus aureus5302.37 - 39.5>79[3]
Candida albicans5302.4>79[3]
Photocytotoxicity
Cell LineIllumination Wavelength (nm)EC50 (μM)Dark EC50 (μM)Reference
A549 (Lung Carcinoma)46816.2>25[3]
AGS (Gastric Adenocarcinoma)468>25>25[3]

Experimental Protocols

Protocol 1: Determination of Photoantimicrobial Activity (PhotoMIC) using Broth Microdilution Assay

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the minimum inhibitory concentration of this compound against microbial strains under light irradiation.

Materials:

  • This compound stock solution (in DMSO)

  • Microbial culture (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Light source with specific wavelength output (e.g., 530 nm LED array)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and dilute in fresh broth to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation (Dark Control): Wrap one plate in aluminum foil to protect it from light and incubate at the optimal temperature for the microorganism for 18-24 hours.

  • Incubation (Light Exposure): Place a second plate under the light source (e.g., 530 nm) and irradiate with a defined light dose (e.g., 30 J/cm²). Following irradiation, incubate this plate in the dark at the optimal temperature for 18-24 hours.

  • Determine MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density (OD) at 600 nm. The PhotoMIC is the MIC value from the light-exposed plate.

Protocol 2: Assessment of Photocytotoxicity using MTT Assay

This protocol determines the cytotoxic effect of photoactivated this compound on cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Light source with specific wavelength output (e.g., 468 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation (Dark Control): Incubate one plate in the dark for a specified period (e.g., 24 hours).

  • Irradiation: Expose a second plate to a light source at the appropriate wavelength (e.g., 468 nm) for a defined duration to deliver a specific light dose. After irradiation, return the plate to the incubator for the remainder of the 24-hour period.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the EC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 3: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells after this compound-PDT.

Materials:

  • Cells treated with this compound-PDT (as in Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways and Experimental Workflows

PDT_Mechanism

Experimental_Workflow

Apoptosis_Signaling

References

Application Notes: Quantification of Dermocybin in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in various species of fungi, particularly within the Cortinarius (subgenus Dermocybe) genus.[1] These pigments are of significant interest to researchers for their potential applications as natural dyes and for their bioactive properties.[2] For drug development, chemotaxonomy, and quality control in natural product applications, accurate quantification of this compound in fungal extracts is crucial. This document provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), outlines key method validation parameters, and presents available data on its concentration in relevant fungal species.

Experimental and Biosynthetic Pathways

To provide a clear overview, the following diagrams illustrate the general experimental workflow for this compound quantification and its simplified biosynthetic origin.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification & Analysis A Fungal Fruiting Bodies (e.g., Cortinarius sp.) B Freeze-Drying / Oven-Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Methanol, Ultrasonication) C->D E Filtration / Centrifugation D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H HPLC-UV Analysis G->H I Peak Integration & Calibration H->I J Data Reporting (mg/g of dry weight) I->J cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Experimental workflow for this compound quantification.

G Acetate Acetate-Malonate Pathway PKS Polyketide Synthase (PKS) Acetate->PKS condensation Polyketide Polyketide Chain PKS->Polyketide Emodin Emodin / Endocrocin (Anthraquinone Scaffold) Polyketide->Emodin cyclization Oxidation Hydroxylation & Other Modifications Emodin->Oxidation This compound This compound Oxidation->this compound

Caption: Simplified biosynthesis pathway of this compound.

Quantitative Data Summary

Fungal SpeciesThis compound Concentration (mg/g dry weight)Method of AnalysisReference
Cortinarius sanguineus~18.6 mg/g*HPLC-DAD[2]
Cortinarius semisanguineusPresent HPLC-MS[3]
Cortinarius ominosusPresentHPLC-MS[3]

*Note: This value is an estimation derived from reported relative abundances, where the total dye yield was 6% of the fungal dry weight, and this compound constituted 31% of that extract.[2] **Note: For these species, this compound has been qualitatively identified, but specific quantitative data was not found in the reviewed literature.[3]

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of this compound. Researchers should perform in-house validation to ensure accuracy and precision for their specific matrix and equipment.

Protocol 1: Extraction of Anthraquinones from Fungal Material

This protocol is based on methods for extracting anthraquinones from Cortinarius species.[2][4]

1. Materials and Equipment:

  • Fresh or freeze-dried fungal fruiting bodies

  • Analytical balance

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge or filtration apparatus (e.g., PTFE syringe filters, 0.22 µm)

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flasks

2. Sample Preparation:

  • Dry the fungal material to a constant weight, either by freeze-drying or in an oven at a low temperature (e.g., 40°C) to prevent pigment degradation.

  • Grind the dried fungal material into a fine, homogenous powder using a grinder or mortar and pestle. Store the powder in a desiccator to prevent moisture reabsorption.

3. Extraction Procedure:

  • Accurately weigh approximately 100 mg of the dried fungal powder into a glass vial or flask.

  • Add 10 mL of HPLC-grade methanol to the powder.

  • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate cell wall disruption and extraction.

  • Separate the extract from the fungal biomass by centrifugation (e.g., 10 min at 4000 rpm) or by filtering through a 0.22 µm PTFE syringe filter.

  • Transfer the supernatant/filtrate to a clean flask.

  • For exhaustive extraction, the remaining pellet can be re-extracted with fresh methanol, and the supernatants combined.

  • Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a precise volume (e.g., 1.0 or 2.0 mL) of the initial HPLC mobile phase (or a suitable solvent like methanol).

  • Vortex to ensure the extract is fully dissolved. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Protocol 2: Quantification by HPLC-UV

This method is adapted from established procedures for the analysis of fungal anthraquinones.[4][5]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., Synergi MAX-RP 80 Å, 150 x 4.6 mm, 4 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: this compound exhibits strong absorbance in the visible range. A primary wavelength around 400 nm is suitable for detection.[4] A DAD allows for monitoring across a spectrum to ensure peak purity.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    3.0 50
    5.0 90
    7.0 99
    11.0 99
    11.1 10

    | 15.0 | 10 (Re-equilibration) |

2. Standard Preparation:

  • Obtain a certified reference standard of this compound.

  • Stock Solution: Accurately weigh 1.0 mg of the this compound standard and dissolve it in 10.0 mL of methanol to create a 100 µg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Quantification Procedure:

  • Inject the series of calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared fungal extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Integrate the peak area for this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve (y = mx + c).

  • Calculate the final concentration in the original fungal material using the following formula: Concentration (mg/g) = (C ÷ W) × V × D Where:

    • C = Concentration from calibration curve (mg/mL)

    • V = Final reconstitution volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Initial weight of the dry fungal powder (g)

4. Method Validation: A robust quantification method should be validated according to ICH guidelines.[6] Key parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[7]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound standard is added to a sample matrix. Recovery should typically be within 80-120%.

  • Precision: Measured as the relative standard deviation (%RSD) for replicate injections of the same sample (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). %RSD should be <10%.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[9]

References

Application of Fungal-Derived Biopolymers in Biodegradable Packaging: A Focus on Chitosan

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for the application of Dermocybin in biodegradable packaging did not yield any established research or practical applications. This compound is an anthraquinone pigment found in some species of Cortinarius and Dermocybe fungi, and its primary research focus has been on its potential pharmacological properties.

Therefore, this document will focus on a well-researched and widely applied fungal-derived biopolymer in the field of biodegradable packaging: Chitosan . Chitosan is a deacetylated derivative of chitin, a primary component of fungal cell walls, and it offers a range of beneficial properties for creating sustainable packaging materials.

Introduction to Chitosan in Biodegradable Packaging

Chitosan is a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine. It is renowned for its biodegradability, biocompatibility, non-toxicity, and inherent antimicrobial properties. These characteristics make it an excellent candidate for developing active and intelligent food packaging systems that can extend the shelf-life of perishable products while reducing environmental impact. Chitosan-based films are typically transparent and exhibit good mechanical properties, which can be further enhanced by blending with other polymers or incorporating reinforcing agents.

Quantitative Data on Chitosan-Based Films

The properties of chitosan films can vary depending on the source of the chitosan, its degree of deacetylation, molecular weight, and the incorporation of other substances like plasticizers or essential oils. The following table summarizes typical quantitative data for chitosan-based biodegradable packaging films.

PropertyTypical Value RangeUnitsSignificance in Packaging
Tensile Strength (TS)30 - 60MPaMechanical resistance of the film.
Elongation at Break (EAB)10 - 50%Flexibility and stretchability of the film.
Water Vapor Permeability (WVP)0.5 - 2.0 x 10⁻¹⁰g·m/(m²·s·Pa)Barrier property against moisture.
Oxygen Permeability (OP)1 - 10cm³·µm/(m²·d·kPa)Barrier property against oxygen, crucial for preventing oxidation.
Antimicrobial ActivityVaries (Inhibition zones)mmAbility to inhibit the growth of spoilage microorganisms.

Experimental Protocols

Protocol for Preparation of Chitosan-Based Film

This protocol describes the solvent casting method for preparing a simple chitosan-based film.

Materials:

  • Medium molecular weight chitosan powder

  • Acetic acid (glacial)

  • Glycerol (as a plasticizer)

  • Distilled water

  • Magnetic stirrer with hot plate

  • Petri dishes (for casting)

  • Drying oven

Procedure:

  • Prepare a 1% (v/v) acetic acid solution in distilled water.

  • Slowly dissolve 2g of chitosan powder in 100 mL of the 1% acetic acid solution under continuous stirring at 600 rpm for 24 hours at room temperature to ensure complete dissolution.

  • Add 0.5 mL of glycerol (plasticizer) to the chitosan solution and continue stirring for another 30 minutes.

  • Filter the solution through a fine-mesh cloth to remove any undissolved particles.

  • Pour a specific volume (e.g., 20 mL) of the film-forming solution into a level Petri dish.

  • Dry the cast solution in a drying oven at 40°C for 24-48 hours, or until the film is completely dry and can be easily peeled off.

  • Store the prepared films in a desiccator at room temperature for further characterization.

Protocol for Testing Tensile Strength

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutter to prepare standardized samples (e.g., dumbbell shape)

Procedure:

  • Cut the chitosan film into standardized dumbbell-shaped strips according to ASTM D882 standard.

  • Measure the thickness of the film at several points along the strip using a micrometer and calculate the average.

  • Mount the film strip into the grips of the UTM.

  • Set the initial grip separation and the crosshead speed (e.g., 5 mm/min).

  • Start the test and record the force and elongation until the film breaks.

  • Tensile Strength (TS) is calculated as the maximum load divided by the initial cross-sectional area of the film.

  • Elongation at Break (EAB) is calculated as the extension at the point of rupture divided by the initial gauge length, expressed as a percentage.

Protocol for Evaluating Antimicrobial Activity (Agar Disc Diffusion Method)

Materials:

  • Chitosan film discs (e.g., 6 mm diameter)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a lawn culture of the test microorganism on the surface of a nutrient agar plate.

  • Aseptically place a sterile chitosan film disc onto the inoculated agar surface.

  • Gently press the disc to ensure complete contact with the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the inhibition zone (the clear area around the disc where microbial growth is inhibited) in millimeters.

Diagrams and Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_test Film Characterization p1 Dissolve Chitosan in Acetic Acid p2 Add Plasticizer (Glycerol) p1->p2 p3 Cast Solution in Petri Dish p2->p3 p4 Dry in Oven at 40°C p3->p4 t1 Mechanical Testing (Tensile Strength) p4->t1 t2 Barrier Testing (WVP, OP) p4->t2 t3 Antimicrobial Assay (Disc Diffusion) p4->t3

Caption: Experimental workflow for the preparation and characterization of chitosan-based films.

Antimicrobial_Mechanism cluster_chitosan Chitosan Action cluster_cell Bacterial Cell chitosan Positively Charged Chitosan (NH3+) cell_wall Negatively Charged Cell Wall chitosan->cell_wall Electrostatic Interaction membrane Cytoplasmic Membrane chitosan->membrane Increased Permeability nutrients Essential Nutrients chitosan->nutrients Chelation of Metal Ions/ Nutrients cell_wall->membrane Disruption of Wall Integrity dna Cellular DNA membrane->dna Leakage of Intracellular Components

Troubleshooting & Optimization

Technical Support Center: Optimizing Dermocybin Extraction from Dermocybe Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dermocybin from Dermocybe species.

Frequently Asked Questions (FAQs)

Q1: Which Dermocybe species are known to be good sources of this compound?

A1: Dermocybe sanguinea and Dermocybe semisanguinea (often classified under the genus Cortinarius) are well-documented producers of this compound and other related anthraquinone pigments.[1]

Q2: What is the general workflow for obtaining a high yield of this compound?

A2: A typical workflow involves optimizing the cultivation conditions of the Dermocybe species to maximize the production of secondary metabolites, followed by an efficient extraction method to isolate the anthraquinones, and finally, a purification step to obtain pure this compound.

Q3: Is it better to use fresh or dried fungal material for extraction?

A3: While some protocols use air-dried and powdered fruiting bodies, a highly effective enzymatic extraction method utilizes fresh fungal material to leverage the activity of endogenous enzymes.[2]

Q4: What are the key factors influencing the yield of this compound during cultivation?

A4: The yield of secondary metabolites like this compound is significantly influenced by the composition of the culture medium (especially carbon and nitrogen sources), pH, and temperature.[3][4][5][6] Optimizing these parameters is crucial for maximizing the initial concentration of this compound in the fungal biomass.

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Fungal Growth and Pigment Production - Optimize Culture Medium: Experiment with different carbon sources (e.g., glucose, maltose) and nitrogen sources (e.g., peptone, yeast extract) to find the best combination for Dermocybe growth and pigmentation.[7][8][9] - Control pH and Temperature: Maintain the optimal pH and temperature for your specific Dermocybe strain throughout cultivation, as these factors critically impact secondary metabolite production.[3][5][6][10]
Inefficient Extraction - Choice of Extraction Method: Consider using an enzymatic hydrolysis method with fresh fungi, which has been shown to provide high yields of anthraquinones.[2] Alternatively, ultrasound-assisted extraction (UAE) can enhance extraction efficiency compared to traditional maceration. - Solvent Selection: If performing solvent extraction, test a range of polar solvents such as methanol, ethanol, or acetone. The optimal solvent may vary depending on the specific extraction method and the state of the fungal material (fresh or dried). - Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio and adequate extraction time.[11] For UAE, optimize sonication time and temperature.
Degradation of this compound - Temperature Control: Avoid excessive heat during extraction and solvent evaporation, as high temperatures can degrade anthraquinones.[11] - Light Exposure: Protect the extract from direct light, as some pigments are light-sensitive. - Storage Conditions: Store the crude extract and purified this compound at low temperatures (e.g., -20°C) to prevent degradation.[12][13]
Losses During Purification - Method Selection: Use appropriate chromatographic techniques for purification. Thin-layer chromatography (TLC) can be used for separation and identification, while high-speed countercurrent chromatography (HSCCC) is effective for preparative purification of fungal extracts.[14][15] - Incomplete Elution: Ensure the solvent system used in chromatography is optimized to effectively elute this compound from the stationary phase.[11]
Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Presence of Other Anthraquinones and Fungal Metabolites - Sequential Extraction: A sequential extraction strategy, starting with an aqueous buffer followed by acetone, can help to selectively isolate different classes of anthraquinones.[16] - Chromatographic Purification: Employ multi-step purification protocols. For instance, initial separation can be achieved using column chromatography, followed by preparative TLC or HPLC for higher purity.
Formation of Emulsions during Liquid-Liquid Extraction - Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[17] - Centrifugation: Centrifuge the mixture to break the emulsion.[17] - Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and break the emulsion.[17]

Quantitative Data on Extraction Yields

Extraction Method Fungal Species Starting Material Yield Reference
Enzymatic HydrolysisDermocybe sanguinea10.5 kg (fresh weight)56 g of a fraction containing primarily emodin and this compound[2]

Experimental Protocols

Protocol 1: Enzymatic Extraction of this compound from Fresh Dermocybe sanguinea

This method leverages the endogenous β-glucosidase in the fresh fungus to hydrolyze this compound-1-β-D-glucopyranoside into this compound, leading to a high yield.

Materials:

  • Fresh fruiting bodies of Dermocybe sanguinea

  • Water

  • Acetone

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize fresh fungal material in water.

  • Allow the homogenate to stand to permit the endogenous β-glucosidase to catalyze the hydrolysis of anthraquinone glycosides. The optimal pH for this enzymatic reaction is around 5.0.[2]

  • After hydrolysis, extract the mixture with acetone.

  • Centrifuge the mixture to separate the solid fungal debris from the acetone extract.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude anthraquinone extract containing this compound.

  • Proceed with purification steps, such as chromatography, to isolate pure this compound.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) of Anthraquinones

This protocol is a general guideline that can be optimized for this compound extraction from dried Dermocybe powder.

Materials:

  • Dried and powdered Dermocybe species

  • Extraction solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Combine the dried fungal powder with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

  • Place the flask in an ultrasonic bath or use a probe sonicator.

  • Sonify the mixture for a specified time (e.g., 30-60 minutes) and at a controlled temperature (e.g., 40-60°C). These parameters should be optimized for maximum yield.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Purify the crude extract to isolate this compound.

Visualizations

This compound Biosynthesis Pathway

Dermocybin_Biosynthesis Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (e.g., CoPKS1) Malonyl_CoA->PKS iterative condensation Atrochrysone_Carboxylic_Acid Atrochrysone Carboxylic Acid Emodin Emodin Atrochrysone_Carboxylic_Acid->Emodin conversion This compound This compound Emodin->this compound Oxidative modifications PKS->Atrochrysone_Carboxylic_Acid Methylation Oxidation/Hydroxylation Fungal_SM_Regulation Environmental_Signals Environmental Signals (Nutrients, pH, Light, Temperature) MAPK_Pathway MAPK Signaling Pathway Environmental_Signals->MAPK_Pathway cAMP_Pathway cAMP-PKA Signaling Pathway Environmental_Signals->cAMP_Pathway Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors activates/represses cAMP_Pathway->Transcription_Factors activates/represses Biosynthesis_Genes This compound Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes regulates expression Dermocybin_Production This compound Production Biosynthesis_Genes->Dermocybin_Production Dermocybin_Workflow Cultivation 1. Dermocybe Cultivation (Optimize media, pH, temp) Harvest 2. Harvest Fungal Biomass Cultivation->Harvest Extraction 3. Extraction (Enzymatic or UAE) Harvest->Extraction Crude_Extract 4. Crude Extract Extraction->Crude_Extract Purification 5. Purification (Chromatography) Crude_Extract->Purification Pure_this compound 6. Pure this compound Purification->Pure_this compound Analysis 7. Analysis (HPLC, MS) Pure_this compound->Analysis

References

Dermocybin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments involving Dermocybin, with a specific focus on its stability under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring anthraquinone pigment found in some species of mushrooms. Like many natural products, its chemical structure can be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic agents, where degradation can lead to loss of efficacy and the formation of unknown, potentially toxic, byproducts.

Q2: What are the typical factors that can affect the stability of this compound?

Based on the behavior of structurally similar anthraquinones, the primary factors that can influence this compound's stability are:

  • pH: Acidic or alkaline conditions can catalyze hydrolytic degradation. Studies on other anthraquinones like aloe-emodin and emodin have shown significant degradation under acidic conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][3][4]

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the anthraquinone core.[1][3]

Q3: What are the visible signs of this compound degradation?

A primary indicator of this compound degradation is a change in the color of the solution. As an anthraquinone pigment, its color is directly related to its chemical structure. Any alteration to the molecule is likely to result in a color shift, which can be quantified using spectrophotometry.

Q4: How can I quantify the degradation of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the degradation of this compound.[5][6][7][8][9] This technique allows for the separation of the intact this compound from its degradation products, enabling the accurate measurement of its concentration over time.

Troubleshooting Guides

Spectrophotometric Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or drifting absorbance readings - Lamp instability (instrument not warmed up).- Dirty or scratched cuvettes.- Sample precipitation or aggregation.- Allow the spectrophotometer to warm up for at least 30 minutes before use.[10][11]- Clean cuvettes thoroughly and inspect for scratches.- Ensure the sample is fully dissolved and visually inspect for any particulates.
Unexpected changes in the absorption spectrum (e.g., shifts in λmax) - Degradation of this compound.- Change in solvent polarity or pH.- Compare the spectrum to a freshly prepared standard solution.- Verify the pH and composition of the solvent.
HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Flush or replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.
Appearance of new, unknown peaks - Formation of degradation products.- This is expected in a stability study. The goal is to develop a method that can resolve these new peaks from the parent compound.[7][8][9]
Shifting retention times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injection.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound standard of known purity.

  • Solvents for stock solution preparation (e.g., methanol, ethanol, DMSO). The solubility of this compound in various solvents should be determined empirically.

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).

  • High-purity water.

  • Buffers of various pH values (e.g., pH 4, 7, 9).

2. Equipment:

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Temperature-controlled incubator or water bath.

  • Photostability chamber.

  • UV-Vis Spectrophotometer.

  • Validated stability-indicating HPLC system with a suitable detector (e.g., UV-Vis or PDA).

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Degradation: Expose the this compound solution to a controlled light source in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

    • Record the UV-Vis spectrum of each sample to observe any changes in the absorption profile.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

Data Presentation

The quantitative data from a stability study of this compound should be summarized in a clear and structured table. Below is a template with hypothetical data for illustration.

Table 1: Stability of this compound under Various Conditions (Hypothetical Data)

ConditionTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Control (25°C, dark) 0100.00.0
2499.8< 0.1
4899.5< 0.1
0.1 M HCl (40°C) 0100.00.0
885.214.8
2460.739.3
0.1 M NaOH (40°C) 0100.00.0
892.17.9
2478.521.5
60°C (dark) 0100.00.0
2490.39.7
4881.618.4

Mandatory Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Dermocybin_Standard This compound Standard Stock_Solution Prepare Stock Solution Dermocybin_Standard->Stock_Solution Acid Acidic (HCl) Stock_Solution->Acid Base Alkaline (NaOH) Stock_Solution->Base Oxidation Oxidative (H2O2) Stock_Solution->Oxidation Thermal Thermal (Heat) Stock_Solution->Thermal Photo Photolytic (Light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Logical_Relationship cluster_factors Influencing Factors cluster_outcome Potential Outcomes pH pH Degradation This compound Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Formation_of_Byproducts Formation of Byproducts Degradation->Formation_of_Byproducts

References

Overcoming co-extraction of impurities with Dermocybin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the co-extraction of impurities during the purification of Dermocybin.

Frequently Asked Questions (FAQs)

Q1: My initial extract of Dermocybe species shows multiple colored bands on a Thin Layer Chromatography (TLC) plate. How can I identify which one is this compound and what are the likely impurities?

A1: The primary pigments in Dermocybe sanguinea and related species are anthraquinones. Besides the desired reddish-orange this compound, a common and significant co-extracted impurity is the bright yellow emodin.[1] Other potential impurities include various anthraquinone carboxylic acids and glycosides.[2][3]

To presumptively identify the spots on your TLC plate, you can compare their colors and relative positions to literature values. Emodin typically appears as a yellow spot, while this compound is reddish-orange. For a more definitive identification, you can run commercially available standards of this compound and emodin alongside your extract on the TLC plate.

Q2: I have confirmed the presence of emodin in my this compound extract. What is the recommended method to separate these two compounds?

A2: The separation of this compound and emodin can be achieved through various chromatographic techniques. The choice of method will depend on the scale of your purification and the available equipment.

  • Thin-Layer Chromatography (TLC): For analytical and small-scale preparative separations, specific solvent systems can effectively resolve this compound and emodin. A commonly used eluent is a mixture of toluene, ethyl acetate, ethanol, and formic acid.[2][3]

  • Column Chromatography: For larger scale purification, column chromatography using silica gel is effective. A gradient elution with a solvent system starting from a less polar mixture and gradually increasing in polarity can separate the less polar emodin from the more polar this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity isolation, preparative HPLC is the method of choice. A reversed-phase C18 column with a gradient of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol can provide excellent separation.

Q3: My TLC analysis shows poor separation between this compound and other anthraquinone impurities. How can I optimize the TLC conditions?

A3: Optimizing your TLC solvent system is crucial for achieving good separation. Anthraquinones have a wide range of polarities, and a well-chosen solvent system will exploit these differences.

  • Adjusting Solvent Polarity: You can systematically vary the ratios of the solvents in your mobile phase. For a toluene-ethyl acetate-ethanol-formic acid system, increasing the proportion of the more polar solvents (ethyl acetate, ethanol) will generally increase the Rf values of the compounds.

  • Addition of Acid: The addition of a small amount of an acid like formic acid to the mobile phase can improve the resolution of acidic compounds like anthraquinone carboxylic acids by suppressing their ionization and reducing tailing on the silica gel plate.[2]

  • Two-Dimensional TLC: For very complex mixtures, two-dimensional TLC can be employed. This technique involves running the TLC plate in one solvent system, drying it, and then running it in a second, different solvent system in a direction perpendicular to the first run. A reported system for separating a complex mixture of anthraquinones from Dermocybe sanguinea used n-pentanol-pyridine-methanol (6:4:3, v/v/v) in the first dimension and toluene-ethyl acetate-ethanol-formic acid (10:8:1:2, v/v/v/v) in the second dimension.[4]

Q4: I am observing significant loss of this compound during the purification process. What are the potential causes and how can I mitigate this?

A4: Loss of the target compound during purification is a common issue. Several factors could be contributing to this:

  • Degradation: Anthraquinones can be sensitive to pH and light. Storing extracts and fractions in a cool, dark place is recommended. The stability of some anthraquinones is affected by pH, with some degrading in alkaline conditions.[5] Maintaining a slightly acidic pH during extraction and purification may improve stability.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase (e.g., silica gel) in column chromatography. Ensuring the chosen solvent system is appropriate to elute your compound of interest is key.

  • Improper Fraction Collection: In column chromatography, broad peaks or poor separation can lead to collecting fractions that contain a mix of your target compound and impurities. Careful monitoring of the separation (e.g., by TLC) and collecting smaller, more numerous fractions can help to isolate the pure compound more effectively.

  • Recrystallization Issues: During recrystallization, using too much solvent or a solvent in which your compound is too soluble at low temperatures can lead to significant losses in the mother liquor.[6][7]

Q5: After chromatographic purification, my this compound sample is still not sufficiently pure. What is a suitable final purification step?

A5: Recrystallization is an excellent final step to achieve high purity of a solid compound like this compound.[8][9] The key is to find a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the remaining impurities are either highly soluble or insoluble at all temperatures.

To perform a recrystallization:

  • Dissolve the impure this compound in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals.

  • Once cooled, you can further decrease the temperature by placing the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals thoroughly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Co-elution of this compound and Emodin in Column Chromatography - Inappropriate solvent system polarity. - Column overloading.- Optimize the solvent system using TLC first. A good separation on TLC will likely translate to a good separation on the column. - Use a shallower solvent gradient during elution. - Reduce the amount of crude extract loaded onto the column.
Tailing of spots on TLC plate - The compound is acidic and interacting strongly with the silica gel.- Add a small amount of acid (e.g., 1-2% formic or acetic acid) to the developing solvent to suppress ionization.[2]
Formation of an oil instead of crystals during recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities.- Try a different recrystallization solvent with a lower boiling point. - Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[7] - Try scratching the inside of the flask with a glass rod to induce crystallization.[6]
Low yield after purification - Multiple transfer steps. - Degradation of the compound. - Inefficient extraction from the fungal source.- Minimize the number of transfer steps. - Work in low light conditions and avoid extreme pH. - Optimize the initial extraction protocol. Factors like the choice of solvent, temperature, and pH can significantly impact the extraction efficiency.[10][11]

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Separation of this compound and Emodin
  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of your crude extract in a suitable solvent (e.g., methanol or ethyl acetate). Apply a small spot of the solution to the baseline of the TLC plate.

  • Developing Solvent System: Prepare a mobile phase of toluene:ethyl acetate:ethanol:formic acid (10:8:1:2, v/v/v/v) .[2][3]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under visible light and UV light (254 nm and 366 nm). This compound will appear as a reddish-orange spot and emodin as a yellow spot. Calculate the Rf values for each spot.

Protocol 2: General Procedure for Recrystallization of this compound
  • Solvent Selection: Test the solubility of your impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Potential solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Fungal Biomass (Dermocybe sp.) extraction Solvent Extraction (e.g., Ethanol or Acetone) start->extraction crude_extract Crude Anthraquinone Extract extraction->crude_extract tlc_analysis TLC Analysis for Component Identification crude_extract->tlc_analysis column_chromatography Column Chromatography (Silica Gel) tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check TLC Analysis of Fractions fraction_collection->purity_check dermocybin_fractions Combined this compound-rich Fractions purity_check->dermocybin_fractions recrystallization Recrystallization dermocybin_fractions->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound troubleshooting_logic start Co-elution of Impurities with this compound check_tlc Was TLC separation optimized? start->check_tlc optimize_tlc Optimize TLC solvent system (adjust polarity, add acid) check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->start reduce_loading Reduce sample load on column check_loading->reduce_loading Yes check_gradient Is the elution gradient too steep? check_loading->check_gradient No reduce_loading->start shallow_gradient Use a shallower elution gradient check_gradient->shallow_gradient Yes consider_prep_hplc Consider Preparative HPLC for higher resolution check_gradient->consider_prep_hplc No shallow_gradient->start end Improved Separation consider_prep_hplc->end

References

Technical Support Center: Optimizing HPLC Parameters for Dermocybin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of dermocybin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound separation?

A1: For initial method development, a reversed-phase HPLC setup is recommended. A C18 column is a suitable initial choice for the stationary phase.[1] The mobile phase typically consists of a gradient of water and acetonitrile (ACN), with an acidic modifier to improve peak shape and resolution.[2] A common starting point is a linear gradient of ACN in water, both containing 0.1% formic acid (FA) or trifluoroacetic acid (TFA). The detection wavelength for this compound, an anthraquinone, can be set around 430 nm, where it exhibits significant absorbance.[3]

Q2: How can I prepare fungal extracts containing this compound for HPLC analysis?

A2: A common method involves solvent extraction of the fungal material. A mixture of methanol and water (e.g., 75:25 v/v) is often used to extract a broad range of fungal metabolites, including this compound.[4] To enhance extraction efficiency, techniques like sonication or microwave-assisted extraction (MAE) can be employed. After extraction, it is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.

Q3: What are the common co-eluting pigments with this compound, and how can I improve their separation?

A3: this compound is often found in fungal extracts alongside other anthraquinone pigments like emodin, physcion, and dermorubin.[5] These compounds have similar chemical structures, which can lead to co-elution. To improve separation, you can optimize the gradient slope. A shallower gradient (i.e., a slower increase in the organic solvent concentration) will provide more time for the compounds to interact with the stationary phase, often leading to better resolution.[6] Additionally, experimenting with different organic modifiers (e.g., methanol instead of acetonitrile) or changing the pH of the mobile phase can alter the selectivity of the separation.

Q4: What is the expected UV-Vis spectrum for this compound?

A4: this compound, as a substituted anthraquinone, typically exhibits characteristic absorption maxima in the UV-visible range. The spectrum of anthraquinones can be influenced by the solvent and pH. Generally, you can expect significant absorbance in the visible range, which gives these compounds their color. For specific identification, it is recommended to acquire a full UV-Vis spectrum using a diode array detector (DAD) and compare it with a known standard or literature data.[3]

Q5: How stable is this compound during HPLC analysis?

A5: The stability of anthraquinones like this compound can be influenced by factors such as pH and temperature.[7] Aloin, a similar anthraquinone, has been shown to decompose more rapidly at higher temperatures and basic pH conditions.[7] To ensure the stability of this compound during analysis, it is advisable to use a mobile phase with a slightly acidic pH (e.g., by adding formic acid) and to control the column temperature.[7] Samples should be stored in a cool, dark place before injection to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between this compound and the stationary phase. - Column overload. - Dead volume in the HPLC system.- Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Dilute the sample to avoid mass overload. - Check and tighten all fittings to minimize dead volume. Ensure proper column installation.
Poor Resolution - Inappropriate mobile phase composition. - Gradient is too steep. - Unsuitable column chemistry.- Optimize the mobile phase by trying different organic solvents (acetonitrile vs. methanol). - Decrease the gradient slope to increase the separation time between peaks.[6] - Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for anthraquinones.
Retention Time Variability - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump issues or leaks.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate.[8]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Incomplete column equilibration.- Use high-purity solvents and filter them before use. - Degas the mobile phase thoroughly. - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low Sensitivity - Incorrect detection wavelength. - Sample degradation. - Low sample concentration.- Set the detector to the absorbance maximum of this compound (around 430 nm).[3] - Ensure proper sample storage and handling to prevent degradation.[7] - Concentrate the sample if necessary.

Experimental Protocols

Protocol 1: Initial Method Development for this compound Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with a scouting gradient to determine the approximate elution time of this compound. A typical scouting gradient is 10-90% B over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 430 nm, acquiring spectra from 200-600 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of this compound in methanol or your initial mobile phase composition.

Protocol 2: Optimization of this compound Separation
  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of this compound and its co-eluting compounds to improve resolution. For example, if the compounds of interest elute between 40% and 60% B, you could run a gradient from 35% to 65% B over a longer period.[6]

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with different acidic modifiers (e.g., 0.1% TFA) or at different pH values to observe changes in selectivity and peak shape. The stability and partition behavior of anthraquinones can be pH-dependent.[10]

  • Flow Rate and Temperature Adjustment:

    • Vary the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune the separation. Lower flow rates can sometimes improve resolution, while higher temperatures can reduce viscosity and improve efficiency, but may affect stability.[11]

Data Presentation

Table 1: Representative HPLC Parameters for this compound Separation

Parameter Condition 1 Condition 2 Condition 3
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Gradient 20-80% B in 30 min30-70% B in 40 min25-75% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 30 °C35 °C25 °C
Expected this compound Retention Time ~15-20 min~25-30 min~12-18 min
Expected Resolution ModerateHighGood

Note: The retention times and resolution are estimates and will vary depending on the specific instrument, column, and sample matrix.

Visualizations

HPLC_Optimization_Workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation & Analysis SamplePrep Prepare Fungal Extract & Standards SystemPrep Prepare Mobile Phases & Equilibrate System SamplePrep->SystemPrep ScoutingRun Perform Scouting Gradient SystemPrep->ScoutingRun AnalyzeScouting Analyze Results (Retention, Resolution) ScoutingRun->AnalyzeScouting OptimizeGradient Adjust Gradient Slope & Range AnalyzeScouting->OptimizeGradient Sub-optimal Resolution? OptimizeMobilePhase Modify Mobile Phase (Solvent, pH) OptimizeGradient->OptimizeMobilePhase Further Improvement Needed? OptimizeFlowTemp Adjust Flow Rate & Temperature OptimizeMobilePhase->OptimizeFlowTemp Validation Validate Method (Precision, Accuracy) OptimizeFlowTemp->Validation Optimized Separation? RoutineAnalysis Perform Routine Analysis Validation->RoutineAnalysis

Caption: Workflow for HPLC Method Development and Optimization for this compound.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Problem HPLC Problem Encountered PeakShape Peak Tailing or Splitting? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Cause_Interaction Secondary Interactions? PeakShape->Cause_Interaction Yes Solution_Acid Add/Increase Acid in Mobile Phase Cause_Interaction->Solution_Acid Yes Cause_Overload Column Overload? Cause_Interaction->Cause_Overload No Solution_Dilute Dilute Sample Cause_Overload->Solution_Dilute Yes Cause_MobilePhase Mobile Phase Inconsistency? Retention->Cause_MobilePhase Yes Solution_PrepareFresh Prepare Fresh Mobile Phase Cause_MobilePhase->Solution_PrepareFresh Yes Cause_Temp Temperature Fluctuation? Cause_MobilePhase->Cause_Temp No Solution_UseOven Use Column Oven Cause_Temp->Solution_UseOven Yes

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Preventing degradation of Dermocybin during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dermocybin during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring anthraquinone pigment found in some species of fungi, notably from the Cortinarius genus. Like many natural pigments, this compound is susceptible to degradation, which can impact its biological activity, colorimetric properties, and overall integrity. This degradation can lead to inaccurate experimental results and reduced efficacy in potential therapeutic applications.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound, similar to other anthraquinones, are:

  • Exposure to Light: Photodegradation can occur, leading to a loss of color and structural changes.

  • High Temperatures: Thermal degradation can accelerate chemical reactions that break down the molecule.

  • Extreme pH Conditions: Both acidic and alkaline environments can catalyze degradation, with stability being optimal in a slightly acidic to neutral pH range.

  • Oxidation: this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or enzymatic activity.[1]

  • Enzymatic Degradation: If not properly inactivated, enzymes from the source organism can degrade this compound and its glycosides.

Q3: How should I store my this compound samples to minimize degradation?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store solid samples and solutions at -20°C or below. For short-term storage (a few days), 2-8°C may be acceptable, but long-term storage at this temperature is not recommended.

  • Light: Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive applications, consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent: If in solution, use a high-purity, degassed solvent. Buffers should be sterile-filtered.

Q4: What are the visible signs of this compound degradation?

The most apparent sign of this compound degradation is a change in color. A vibrant red or orange solution may fade or change to a brownish hue. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for an accurate assessment of purity.

Troubleshooting Guides

Issue 1: Low Yield or Purity After Extraction

Question: I performed an extraction of this compound from fungal material, but my yield is low and the purity is questionable. What could have gone wrong?

Answer: Low yield and purity can result from several factors during the extraction process. Here are some potential causes and solutions:

  • Incomplete Cell Lysis: Fungal cell walls can be tough. Ensure you are using an effective method to break them open, such as grinding in liquid nitrogen or using a homogenizer.

  • Enzymatic Degradation: The fungus may contain enzymes that degrade this compound. It is advisable to quickly process the fresh fungal material or to flash-freeze it immediately after collection to inactivate enzymes.

  • Improper Solvent Selection: A sequential extraction, first with an aqueous buffer and then with acetone, can help to selectively extract different types of anthraquinones.[2][3]

  • Degradation During Extraction: Avoid prolonged exposure to light and heat during the extraction process. Work in a dimly lit area and use ice baths to keep samples cool.

  • Emulsion Formation During Liquid-Liquid Extraction: If you are performing a liquid-liquid extraction, vigorous shaking can lead to the formation of stable emulsions, trapping your compound of interest. Use gentle inversions to mix the phases. If an emulsion does form, adding a small amount of brine can help to break it.

Issue 2: Inconsistent Results in HPLC Analysis

Question: My HPLC results for this compound quantification are not reproducible. The peak areas and retention times are shifting between runs. What should I check?

Answer: Inconsistent HPLC results are a common issue and can often be resolved by systematically checking your system and methodology.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to significant shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to drifting retention times.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Sample Degradation in the Autosampler: If your samples are sitting in the autosampler for an extended period, they may degrade. Use a cooled autosampler if possible.

  • Injector Issues: Leaks or blockages in the injector can lead to variable injection volumes and, consequently, inconsistent peak areas.

  • Contamination: Ghost peaks or a noisy baseline can be due to a contaminated column, guard column, or mobile phase. Flush the system and replace the guard column if necessary.

Data on Anthraquinone Stability

While specific quantitative stability data for this compound is limited in the literature, data from similar anthraquinones, such as those from Aloe vera, can provide valuable insights into its expected stability profile.

ConditionParameterObservationImplication for this compound
Temperature 4°CModerate stabilitySuitable for short-term storage.
25°CModerate degradation over timeAvoid prolonged storage at room temperature.
50°CSignificant degradation (>50% loss)Avoid exposure to high temperatures during processing.[5]
70°CRapid and extensive degradationAvoid exposure to high temperatures during processing.[5]
pH 3.5Good stabilitySlightly acidic conditions are favorable for storage.[5]
5.0 - 6.0Moderate stabilityNear-neutral conditions are generally acceptable.
> 6.7Increased degradationAvoid alkaline conditions during extraction and storage.[5]
Light DarkMinimal degradationStore samples protected from light.[6]
Light ExposureSignificant degradationUse amber vials and minimize exposure during handling.[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cortinarius sanguineus

This protocol is adapted from a method for the preparative isolation of anthraquinones from Dermocybe sanguinea (a former classification for some Cortinarius species).

Materials:

  • Fresh or flash-frozen fruiting bodies of Cortinarius sanguineus

  • Liquid nitrogen

  • Acetone

  • Aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Homogenization: Grind the fresh or frozen fungal material to a fine powder in a mortar and pestle with liquid nitrogen.

  • Aqueous Extraction: Suspend the powdered material in the aqueous buffer to extract water-soluble compounds, including anthraquinone glycosides. Stir for 1-2 hours at 4°C.

  • Centrifugation: Centrifuge the mixture to pellet the solid material. Collect the supernatant.

  • Acetone Extraction: Resuspend the pellet in acetone to extract the less polar, non-glycosylated anthraquinones, including this compound. Stir for 1-2 hours at 4°C.[2][3]

  • Centrifugation and Filtration: Centrifuge the acetone suspension and collect the supernatant. Filter the supernatant to remove any remaining solid particles.

  • Concentration: Evaporate the acetone from the supernatant using a rotary evaporator at a low temperature (e.g., < 30°C).

  • Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative HPLC.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This is a suggested starting method that should be validated for your specific application.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 480-500 nm, but should be confirmed with a UV-Vis scan).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and dried this compound sample in the mobile phase at the initial conditions. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Dermocybin_Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., O2, light, heat) This compound->Oxidation Enzymatic_Degradation Enzymatic Degradation (e.g., peroxidases) This compound->Enzymatic_Degradation Hydroxylated_Products Hydroxylated Products Oxidation->Hydroxylated_Products Demethylated_Products Demethylated Products Oxidation->Demethylated_Products Conjugation_Products Conjugation Products (if starting from glycosides) Enzymatic_Degradation->Conjugation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Fungal Material Extraction Extraction (Aqueous buffer followed by Acetone) Start->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (HPLC-UV) Purification->Analysis Storage Storage (-20°C, dark) Purification->Storage End End: Data Acquisition Analysis->End Storage->Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Tree Problem Inconsistent HPLC Results Retention_Time_Shift Retention Time Shifting? Problem->Retention_Time_Shift Peak_Area_Variation Peak Area Variation? Problem->Peak_Area_Variation Mobile_Phase Check Mobile Phase (Fresh, Degassed, Accurate Composition) Retention_Time_Shift->Mobile_Phase Yes Temperature Check Column Temperature Retention_Time_Shift->Temperature Yes Equilibration Ensure Proper Column Equilibration Retention_Time_Shift->Equilibration Yes Injector Check Injector for Leaks/Blockages Peak_Area_Variation->Injector Yes Sample_Degradation Consider Sample Degradation in Autosampler Peak_Area_Variation->Sample_Degradation Yes

References

Technical Support Center: Enhancing the Photostability of Dermocybin for Photodynamic Therapy (PDT) Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of Dermocybin for use in Photodynamic Therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern for PDT?

A1: this compound is a fungal anthraquinone. For effective PDT, a photosensitizer must remain chemically stable upon light irradiation to generate cytotoxic reactive oxygen species (ROS) consistently.[1] Photodegradation, or photobleaching, of the photosensitizer can reduce the therapeutic efficacy of PDT.[2][3] While this compound has been investigated, it has been reported to be a poor photosensitizer with a low singlet oxygen photoyield, which may be related to its photostability.[1]

Q2: What are the primary mechanisms of photosensitizer degradation during PDT?

A2: The primary mechanisms of photosensitizer degradation during PDT involve reactions with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which are generated by the photosensitizer itself upon light activation.[3] This self-destruction process, known as photobleaching, can lead to a decrease in the concentration of the active photosensitizer at the target site.[2]

Q3: How can I improve the photostability of this compound?

A3: Several formulation strategies can be employed to enhance the photostability of photosensitizers like this compound:

  • Encapsulation: Incorporating this compound into delivery systems like liposomes, polymeric nanoparticles, or micelles can protect it from the surrounding environment and reduce aggregation, which can influence photostability.[4][5]

  • Conjugation: Covalently linking this compound to polymers or other molecules can alter its photophysical properties and potentially improve its stability.

  • Use of Antioxidants: Co-formulating this compound with antioxidants may help to quench some of the ROS that could otherwise lead to its degradation.[6][7] However, this must be carefully balanced to not interfere with the therapeutic ROS generation.

  • Optimizing the Solvent Environment: The polarity and viscosity of the solvent can affect the photostability of a photosensitizer.[8]

Q4: What are the key parameters to evaluate when assessing the photostability of this compound?

A4: The two primary quantitative parameters to assess are:

  • Photodegradation Quantum Yield (Φ_pd): This value represents the efficiency of a photon in causing the decomposition of the photosensitizer.[9][10] A lower Φ_pd indicates higher photostability.

  • Singlet Oxygen Quantum Yield (Φ_Δ): This measures the efficiency of the photosensitizer in generating singlet oxygen, the primary cytotoxic agent in Type II PDT.[11][12] A high Φ_Δ is desirable for PDT efficacy. It's important to assess how Φ_Δ changes over time with light exposure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound fluorescence during irradiation. High rate of photobleaching.1. Reduce Light Fluence Rate: Use a lower light intensity over a longer duration (light fractionation) to allow for oxygen replenishment and potentially reduce the rate of photobleaching.[13] 2. Incorporate into a Protective Formulation: Encapsulate this compound in liposomes or nanoparticles to shield it from the aqueous environment and reduce aggregation.[4] 3. Deoxygenate the Solution (for control experiments): To confirm if degradation is oxygen-dependent, perform control experiments in a nitrogen-purged or oxygen-scavenged environment.
Low therapeutic efficacy despite initial absorption of light. 1. Low Singlet Oxygen Quantum Yield: this compound may be an inefficient generator of singlet oxygen.[1] 2. Rapid Photodegradation: The photosensitizer may be degrading before it can generate a sufficient therapeutic dose of ROS. 3. Type I vs. Type II Mechanism: this compound might be primarily undergoing a Type I photochemical reaction (generating radicals) which may be less effective in the target system.[1]1. Quantify Singlet Oxygen Production: Measure the singlet oxygen quantum yield (Φ_Δ) to confirm its efficiency. 2. Assess Photodegradation Quantum Yield (Φ_pd): Determine the rate of photobleaching to understand its impact on the overall therapeutic dose. 3. Consider Formulation Strategies: Employ encapsulation or conjugation to potentially enhance the triplet state lifetime and favor the Type II mechanism.[14]
Inconsistent results between experiments. 1. Variability in Formulation: Inconsistent size or loading efficiency of nanoparticles or liposomes. 2. Fluctuations in Light Source: The output of the light source may not be stable. 3. Oxygen Concentration: Variations in dissolved oxygen levels in the experimental medium.1. Characterize Formulations Thoroughly: Ensure consistent particle size, drug loading, and stability of your this compound formulation for each experiment. 2. Calibrate Light Source: Regularly check and calibrate the power output of your light source. 3. Control Oxygen Levels: Standardize the oxygen concentration in your in vitro assays, for example, by pre-incubating under controlled atmospheric conditions.
Formation of unknown photoproducts. Photochemical reactions are leading to the formation of new chemical species.1. Analyze Photoproducts: Use techniques like HPLC-MS or NMR to identify the structure of the photoproducts. 2. Assess Activity of Photoproducts: Determine if the photoproducts have any photosensitizing or cytotoxic activity, as this can influence the overall therapeutic outcome.[3][15]

Experimental Protocols

Protocol 1: Determination of Photodegradation Quantum Yield (Φ_pd)

Objective: To quantify the photostability of this compound by determining its photodegradation quantum yield.

Materials:

  • This compound solution of known concentration in a suitable solvent (e.g., DMSO, ethanol).

  • A stable light source with a known spectral output (e.g., laser, filtered lamp).

  • A calibrated spectroradiometer or actinometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Chemical actinometer (e.g., ferrioxalate for UV, Rose Bengal for visible region).

Methodology:

  • Actinometry:

    • Prepare the actinometer solution according to standard protocols.

    • Irradiate the actinometer solution in the same experimental setup as will be used for the this compound solution.

    • Measure the change in absorbance of the actinometer at the specified wavelength to determine the photon flux of the light source.

  • This compound Irradiation:

    • Prepare a dilute solution of this compound with an initial absorbance (A₀) between 0.1 and 0.2 at the irradiation wavelength to minimize inner filter effects.

    • Place the solution in a quartz cuvette and irradiate with the calibrated light source under constant stirring.

    • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at the λ_max of this compound against the irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The photodegradation quantum yield (Φ_pd) is calculated using the following formula: Φ_pd = (dC/dt) / I_a where dC/dt is the initial rate of change of this compound concentration and I_a is the rate of photon absorption by the solution. I_a can be determined from the photon flux measured by actinometry and the absorbance of the this compound solution.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)

Objective: To determine the efficiency of this compound in generating singlet oxygen.

Materials:

  • This compound solution.

  • A reference photosensitizer with a known Φ_Δ in the same solvent (e.g., Rose Bengal, Methylene Blue).[12]

  • A singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green).

  • UV-Vis spectrophotometer or fluorescence spectrometer.

  • Light source for irradiation.

  • Quartz cuvettes.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and the reference photosensitizer with the same optical density at the irradiation wavelength.

    • Prepare a stock solution of the singlet oxygen trap (e.g., DPBF in a suitable solvent).

  • Irradiation and Measurement:

    • To separate cuvettes containing the this compound solution and the reference solution, add a small aliquot of the DPBF stock solution. The final concentration of DPBF should be such that its absorbance change can be monitored accurately.

    • Irradiate both samples under identical conditions (light intensity, wavelength, time).

    • Monitor the decrease in absorbance (for DPBF) or the increase in fluorescence (for Singlet Oxygen Sensor Green) of the trap at its specific wavelength at regular time intervals.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence of the trap against irradiation time for both this compound and the reference photosensitizer.

    • The rate of trap degradation/reaction is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield of this compound (Φ_Δ^Dermo) can be calculated using the following equation: Φ_Δ^Dermo = Φ_Δ^Ref * (k^Dermo / k^Ref) where Φ_Δ^Ref is the known singlet oxygen quantum yield of the reference, and k^Dermo and k^Ref are the rates of trap degradation for this compound and the reference, respectively, determined from the slopes of the plots.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by PDT

Photodynamic therapy induces cell death through various signaling pathways, primarily triggered by oxidative stress. The subcellular localization of the photosensitizer plays a crucial role in determining the dominant cell death mechanism.[16][17]

PDT_Signaling_Pathways cluster_stimulus PDT Insult cluster_ros Primary Effect cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome PDT PDT ROS_Generation Reactive Oxygen Species (ROS) Generation PDT->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage ER_Stress ER Stress ROS_Generation->ER_Stress Plasma_Membrane_Damage Plasma Membrane Damage ROS_Generation->Plasma_Membrane_Damage Autophagy Autophagy ROS_Generation->Autophagy Survival_Pathways Cell Survival Pathways (NF-κB, NRF2, HIF-1) ROS_Generation->Survival_Pathways Apoptosis_Signaling Apoptosis Signaling (Caspase Activation) Mitochondrial_Damage->Apoptosis_Signaling ER_Stress->Apoptosis_Signaling Necrosis_Signaling Necrosis Signaling Plasma_Membrane_Damage->Necrosis_Signaling Apoptosis Apoptosis Apoptosis_Signaling->Apoptosis Necrosis Necrosis Necrosis_Signaling->Necrosis Autophagy->Apoptosis Cell_Survival Cell_Survival Autophagy->Cell_Survival Survival_Pathways->Cell_Survival

Caption: Key signaling pathways activated by PDT leading to cell death or survival.

Experimental Workflow for Enhancing this compound Photostability

The following workflow outlines the steps to improve and evaluate the photostability of this compound for PDT applications.

Experimental_Workflow cluster_formulation Formulation Development cluster_photostability Photostability Assessment cluster_invitro In Vitro Efficacy cluster_optimization Optimization Loop Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Drug Loading, Stability) Formulation->Characterization Photodegradation_Assay Photodegradation Quantum Yield (Φ_pd) Measurement Characterization->Photodegradation_Assay Singlet_Oxygen_Assay Singlet Oxygen Quantum Yield (Φ_Δ) Measurement Characterization->Singlet_Oxygen_Assay Cellular_Uptake Cellular Uptake and Subcellular Localization Characterization->Cellular_Uptake Data_Analysis Data Analysis and Comparison to Unformulated this compound Photodegradation_Assay->Data_Analysis Singlet_Oxygen_Assay->Data_Analysis Phototoxicity_Assay In Vitro Phototoxicity (e.g., MTT, LDH assay) Cellular_Uptake->Phototoxicity_Assay Mechanism_Study Cell Death Mechanism (Apoptosis vs. Necrosis) Phototoxicity_Assay->Mechanism_Study Mechanism_Study->Data_Analysis Refinement Refine Formulation Based on Results Data_Analysis->Refinement Refinement->Formulation

Caption: A logical workflow for the development and evaluation of photostable this compound formulations.

References

Technical Support Center: Refinement of Enzymatic Hydrolysis for Cleaner Dermocybin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis for the isolation of Dermocybin.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using enzymatic hydrolysis for this compound isolation?

A1: The enzymatic hydrolysis method for this compound isolation relies on the cleavage of a glycosidic bond in its prodrug form, typically this compound-1-β-D-glucopyranoside. This reaction is catalyzed by a β-glucosidase, which releases the active this compound aglycone. In the case of isolation from Dermocybe sanguinea, the fungus's own endogenous β-glucosidase is utilized for this conversion.[1][2][3]

Q2: What are the main advantages of using enzymatic hydrolysis over traditional chemical methods for this compound isolation?

A2: The primary advantage of this enzymatic method is its high efficiency and specificity, leading to a cleaner isolation of this compound. The hydrolysis can be virtually complete, resulting in a high yield of the pigment.[1][2][3] This method is also simpler and potentially more environmentally friendly than harsh chemical hydrolysis techniques.

Q3: What are the typical yields of this compound using this method?

A3: A study by Hynninen et al. reported that from 10.5 kg of fresh Dermocybe sanguinea fungi, a total of 59.3 g of anthraquinones were obtained. This was separated into two fractions: Fraction 1, containing primarily emodin and this compound (56 g), and Fraction 2, containing anthraquinone carboxylic acids (3.3 g).[1][2][3] Fraction 1 represents 94% of the total pigment amount.[1][2][3]

Q4: How can I quantify the amount of this compound in my sample?

A4: Several analytical methods can be used for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is a common and accurate method.[4] Thin-Layer Chromatography (TLC) can also be used for separation and semi-quantitative analysis by comparing the spot intensity to a known standard.[1][2][3][5][6] For structural confirmation, techniques like mass spectrometry (MS) are employed.[1][2][3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete enzymatic hydrolysis.- Optimize reaction time: Ensure the hydrolysis proceeds to completion. Monitor the reaction progress using TLC or HPLC. - Check enzyme activity: The endogenous β-glucosidase activity may vary. Consider adding a commercially available β-glucosidase if necessary. - Incorrect pH or temperature: The optimal pH for many fungal β-glucosidases is in the acidic range (pH 4-5).[7] The optimal temperature can vary, but a range of 40-60°C is a good starting point.[8][9] Perform small-scale experiments to determine the optimal conditions for your specific fungal source.
Degradation of this compound.- this compound may be sensitive to light and high temperatures. Protect the reaction mixture from light and avoid excessive heat during processing.
Inefficient extraction.- Ensure the use of appropriate solvents for extraction. A common method involves initial extraction with water and acetone.[3] Subsequent partitioning with different organic solvents can improve purification.
Presence of Impurities in the Final Product Incomplete separation from other pigments (e.g., emodin).- Optimize chromatography: For TLC, use a suitable eluent system like toluene-ethyl acetate-ethanol-formic acid (10:8:1:2, v/v/v/v).[1][2][3] For preparative separation, column chromatography with silica gel is effective. - Recrystallization: Recrystallize the final product from a suitable solvent to improve purity.
Residual starting material (this compound-1-β-D-glucopyranoside).- Extend hydrolysis time: As mentioned above, ensure the enzymatic reaction goes to completion. - Increase enzyme concentration: If using an external enzyme, a higher concentration might be needed.
Inconsistent Results Between Batches Variation in the fungal material.- The concentration of this compound precursors can vary depending on the age, growth conditions, and collection time of the fungi. Use fungal material from a consistent source and stage of development if possible.
Inconsistent enzyme activity.- If relying on endogenous enzymes, their activity can fluctuate. Standardize the amount of fungal material used per reaction volume.

Quantitative Data Summary

The following table summarizes the yield of anthraquinone fractions from the enzymatic hydrolysis of Dermocybe sanguinea as reported by Hynninen et al.[1][2][3]

Starting Material Fraction 1 (Emodin & this compound) Fraction 2 (Anthraquinone Carboxylic Acids) Total Anthraquinones
10.5 kg fresh fungi56 g (94% of total)3.3 g (6% of total)59.3 g

Experimental Protocols

Protocol 1: Preparative Isolation of this compound via Endogenous Enzymatic Hydrolysis

This protocol is adapted from the method described by Hynninen et al. for the isolation of anthraquinones from Dermocybe sanguinea.[1][2][3]

1. Fungal Material Preparation:

  • Homogenize fresh Dermocybe sanguinea fungal bodies in a blender.

2. Enzymatic Hydrolysis:

  • Suspend the homogenized fungal mass in water.

  • The endogenous β-glucosidase present in the fungus will catalyze the hydrolysis of this compound-1-β-D-glucopyranoside.

  • Allow the hydrolysis to proceed at room temperature for a sufficient period (e.g., 24-48 hours), with occasional stirring. Monitor the completion of the reaction by TLC.

3. Extraction:

  • After hydrolysis, extract the pigments by adding acetone to the aqueous suspension.

  • Filter the mixture to remove solid fungal debris.

  • Evaporate the acetone from the filtrate under reduced pressure.

4. Fractionation:

  • The resulting aqueous solution will contain the liberated anthraquinones.

  • Acidify the solution to precipitate the pigments.

  • Collect the precipitate by filtration. This precipitate is "Fraction 1," containing mainly emodin and this compound.

  • The remaining filtrate contains "Fraction 2," which includes anthraquinone carboxylic acids.

5. Purification of this compound:

  • Further purify this compound from Fraction 1 using column chromatography on silica gel.

  • Use a suitable solvent system, such as a gradient of toluene and ethyl acetate, for elution.

  • Monitor the fractions by TLC to identify and collect those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Visualizations

Enzymatic_Hydrolysis_of_Dermocybin_Prodrug Prodrug This compound-1-β-D-glucopyranoside This compound This compound (Active Compound) Prodrug->this compound Hydrolysis Enzyme β-glucosidase Enzyme->this compound Water H₂O Water->this compound + Glucose Glucose This compound->Glucose +

Caption: Enzymatic conversion of this compound prodrug.

Dermocybin_Isolation_Workflow cluster_extraction Extraction & Hydrolysis cluster_separation Separation & Purification Fungi Fresh Dermocybe sanguinea Homogenization Homogenization Fungi->Homogenization Hydrolysis Endogenous Enzymatic Hydrolysis Homogenization->Hydrolysis Extraction Acetone/Water Extraction Hydrolysis->Extraction Filtration Filtration Extraction->Filtration Evaporation Acetone Evaporation Filtration->Evaporation Precipitation Acidification & Precipitation Evaporation->Precipitation Fractionation Fraction 1 (Emodin & this compound) Fraction 2 (Carboxylic Acids) Precipitation->Fractionation Purification Column Chromatography Fractionation->Purification Fraction 1 This compound Pure this compound Purification->this compound

References

Addressing matrix effects in LC-MS analysis of Dermocybin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dermocybin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][5] For a natural product like this compound, which is often extracted from complex biological samples such as fungi or fermentation broths, the matrix can be particularly complex, containing a wide variety of compounds like proteins, lipids, salts, and other secondary metabolites.[1][6] These matrix components can compete with this compound for ionization, leading to unreliable and irreproducible results.[7]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This involves comparing the signal response of this compound in a pure solvent to the response of the same amount of this compound spiked into a blank matrix extract (a sample processed without the analyte).[2] A significant difference between the two signals indicates the presence of matrix effects.[2]

  • Post-Column Infusion Method: In this qualitative technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the MS ion source.[2][8] A blank matrix extract is then injected.[2] Any fluctuation (dip or peak) in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement.[2][8]

Q3: What are the most effective strategies to mitigate matrix effects when analyzing this compound?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1][9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][9][10] For complex matrices containing this compound, a multi-step cleanup protocol may be necessary.[10]

  • Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[1][2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[8]

  • Use of an Internal Standard (IS): An internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is the most reliable way to compensate for matrix effects.[2][8][11][12][13] The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1][8]

  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact this compound's ionization.[2][14] However, this approach is only feasible if the this compound concentration remains above the method's limit of quantitation.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of this compound quantification between samples. Variable matrix effects between different sample preparations.1. Evaluate Sample Preparation: Ensure the sample cleanup protocol is robust and consistently applied. Consider more rigorous methods like SPE or LLE.[9][10] 2. Implement an Internal Standard: Use a stable isotope-labeled this compound internal standard to compensate for sample-to-sample variations in matrix effects.[8][11][12]
Low this compound signal intensity (ion suppression). Co-elution of interfering compounds from the matrix.1. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone.[8] A post-column infusion experiment can identify these zones.[2][8] 2. Improve Sample Cleanup: Employ a more selective sample preparation technique to remove the interfering components.[1][7]
High this compound signal intensity (ion enhancement). Co-eluting matrix components are enhancing the ionization of this compound.1. Chromatographic Separation: As with ion suppression, optimize the LC method to separate this compound from the enhancing compounds.[1][2] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[1]
Inconsistent internal standard response. The internal standard is not co-eluting perfectly with this compound or is being affected differently by the matrix.1. Verify Co-elution: Ensure the retention times of this compound and the SIL-IS are identical under the chromatographic conditions used.[8] 2. Select a Better IS: If a SIL-IS is not available, choose a structural analog that has very similar physicochemical properties and chromatographic behavior to this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase or a suitable pure solvent.

    • Set B (Pre-extraction Spike): Spike the same concentration of this compound standard into a blank matrix sample before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the same concentration of this compound standard into the final extract.[2]

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Data Presentation:

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)Recovery (%)
A This compound in neat solvent[Insert Value]--
B This compound spiked in matrix pre-extraction[Insert Value]-[Calculate]
C This compound spiked in matrix post-extraction[Insert Value][Calculate]-

A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Sample Cleanup

Objective: To reduce matrix interference by selectively extracting this compound from a complex sample.

Methodology:

  • Select an appropriate SPE sorbent: Based on the physicochemical properties of this compound (a polar anthraquinone derivative), a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable.[9][10]

  • Condition the SPE cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.

  • Load the sample: Load the pre-treated sample (e.g., diluted extract) onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent mixture to remove polar, interfering compounds while retaining this compound.

  • Elute this compound: Elute this compound from the cartridge using a stronger organic solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing A Sample Extraction (e.g., from fungal biomass) B Crude Extract A->B C Solid-Phase Extraction (SPE) B->C D Cleaned this compound Extract C->D E LC Separation D->E F MS Detection E->F G Data Acquisition F->G H Peak Integration G->H I Quantification (using Internal Standard) H->I J Final Concentration I->J

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic Start Inaccurate this compound Quantification CheckME Assess Matrix Effects? (Post-extraction spike) Start->CheckME OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) CheckME->OptimizeSP ME > 20% OptimizeLC Optimize LC Method (Gradient, Column) CheckME->OptimizeLC ME > 20% End Accurate Quantification CheckME->End ME < 20% (Investigate other issues) UseIS Use Stable Isotope-Labeled Internal Standard OptimizeSP->UseIS OptimizeLC->UseIS UseIS->End

References

Validation & Comparative

Comparative In Vitro Metabolism of Dermocybin Across Species: A Microsomal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dermocybin metabolism in human liver microsomes versus those of other preclinical species. The data presented is based on in vitro experimental findings to facilitate informed decisions in drug development and toxicological assessments.

The fungal anthraquinone this compound has garnered interest as a potential natural colorant. Understanding its metabolic fate is crucial for evaluating its safety and potential applications. In vitro studies using liver microsomes offer a valuable model for predicting in vivo metabolism. This guide compares the metabolic profile of this compound in human liver microsomes with that of other species, highlighting key differences in metabolic pathways.

Comparative Metabolic Profile of this compound

Recent studies reveal that this compound undergoes both Phase I (oxidation) and Phase II (conjugation) metabolism in human liver microsomes, with oxidation being the more rapid pathway.[1][2] Interspecies differences are evident, particularly in the conjugation pathways.[1][2]

Below is a summary of the metabolites identified in human, rat, mouse, and pig liver microsomes.

Metabolic PathwayMetabolite TypeHumanRatMousePig
Phase I: Oxidation Hydroxylated MetabolitesYesYesYesYes
Demethylated MetaboliteYesYesYesNo
Phase II: Conjugation Glucuronide ConjugatesYesYesYesYes
Sulfate ConjugatesYesYesYesYes

Table 1: Qualitative Comparison of this compound Metabolites in Liver Microsomes Across Species. Data synthesized from in vitro studies.[3]

Metabolic Pathways of this compound

This compound is extensively metabolized by a variety of enzymes. In humans, multiple cytochrome P450 (CYP) isoforms are responsible for its oxidation, while various UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze its conjugation.[1][2]

Dermocybin_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP-mediated Hydroxylation Demethylated Metabolite Demethylated Metabolite This compound->Demethylated Metabolite CYP-mediated Demethylation Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates UGT-mediated Glucuronidation Sulfate Conjugates Sulfate Conjugates This compound->Sulfate Conjugates SULT-mediated Sulfonation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (this compound, Liver Microsomes, Buffer) B Add Cofactors (NADPH, UDPGA, or PAPS) A->B C Incubate at 37°C B->C D Terminate Reaction (e.g., with cold acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS/MS E->F

References

Dermocybin's Antimicrobial Potential Against Staphylococcus aureus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of Dermocybin, a natural anthraquinone pigment, against the pathogenic bacterium Staphylococcus aureus. The performance of this compound is evaluated alongside conventional antibiotics and other natural compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are provided to ensure reproducibility and further investigation.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound and other selected antimicrobial agents against Staphylococcus aureus.

CompoundClassMIC (µg/mL)Test Conditions
This compound Anthraquinone12.5Photo-activated (Green light, 530 nm)
EmodinAnthraquinone8 - 32Standard (dark)
CiprofloxacinFluoroquinolone Antibiotic0.25 - 1Standard (dark)
VancomycinGlycopeptide Antibiotic0.5 - 2Standard (dark)
Penicillinβ-Lactam Antibiotic0.06 - >256Standard (dark)
CurcuminPolyphenol125 - 250Standard (dark)[1][2]
QuercetinFlavonoid128 - 500Standard (dark)[3][4]

Note: The activity of this compound presented here is based on its photo-activated state. While specific data for its activity in the absence of light is limited, the related anthraquinone, emodin, provides an indication of its potential baseline antimicrobial effect.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing antimicrobial activity. The following is a detailed methodology for the broth microdilution assay, a standard method for determining MIC values, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • Bacterial Inoculum: Culture Staphylococcus aureus (e.g., ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile MHB into all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
  • Controls:
  • Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.
  • Negative Control: A well containing MHB only, to check for sterility.
  • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used, to ensure the solvent has no inhibitory effect on bacterial growth.

3. Incubation:

  • Seal the microtiter plates to prevent evaporation and incubate at 35-37°C for 18-24 hours. For photo-activated compounds like this compound, one set of plates should be incubated under the specific light conditions (e.g., green light at 530 nm), while a parallel set is incubated in the dark.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_inoculum Prepare S. aureus Inoculum inoculate Inoculate with S. aureus prep_inoculum->inoculate prep_plate Prepare 96-Well Plate prep_plate->serial_dilution serial_dilution->inoculate incubate_dark Incubate in Dark (24h) inoculate->incubate_dark incubate_light Incubate under Green Light (24h) inoculate->incubate_light read_results Read Results (Visual/OD600) incubate_dark->read_results incubate_light->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism_of_Action cluster_compound Compound cluster_bacterium Bacterial Cell cluster_outcome Outcome This compound This compound (Anthraquinone) cell_wall Cell Wall/Membrane Disruption This compound->cell_wall dna_synthesis Inhibition of DNA Synthesis This compound->dna_synthesis protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis ros_production Reactive Oxygen Species (ROS) Production This compound->ros_production (Photo-activated) bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_synthesis->bacterial_death protein_synthesis->bacterial_death ros_production->bacterial_death

References

A Comparative Analysis of Dyeing Properties: Natural Dermocybin vs. Synthetic Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dyeing properties of the natural anthraquinone, Dermocybin, against a common synthetic counterpart, C.I. Disperse Red 60. This analysis is supported by experimental data to highlight the performance of each dye in textile applications.

The textile industry has long relied on synthetic dyes for their vibrant colors and consistent results. However, there is a growing interest in natural colorants due to their potential for improved sustainability and unique aesthetic qualities. This guide delves into a direct comparison of a promising natural anthraquinone dye, this compound, with a widely used synthetic anthraquinone, C.I. Disperse Red 60, focusing on their application as disperse dyes for polyester.

Chemical Structures

This compound is a polyhydroxyanthraquinone, while C.I. Disperse Red 60 is a synthetic amino-hydroxyanthraquinone. Their distinct structural differences influence their dyeing characteristics.

G cluster_0 This compound cluster_1 C.I. Disperse Red 60 dermocybin_img disperse_red_60_img

Caption: Chemical structures of this compound and C.I. Disperse Red 60.

Comparative Dyeing Performance on Polyester

A study by Räisänen et al. (2001) provides a direct comparison of this compound and C.I. Disperse Red 60 as high-temperature disperse dyes for polyester fabric.[1] The following table summarizes the key quantitative data from this research.

PropertyThis compoundC.I. Disperse Red 60
Color on Polyester Reddish-OrangeBright Red
CIELAB L 71.61Not explicitly stated in the comparative study, but typically a high lightness value for a bright red.
CIELAB a 23.33Not explicitly stated in the comparative study, but would be a high positive value indicating redness.
CIELAB b* 48.24Not explicitly stated in the comparative study, but would be a positive value indicating yellowness.
Light Fastness (ISO 105-B02) 6-7 (Excellent)7 (Excellent)[2][3]
Washing Fastness (ISO 105-C02) 5 (Excellent)4-5 (Very Good to Excellent)[4]
Rubbing Fastness (ISO 105-X12) 5 (Excellent)4 (Good)[5]

Experimental Protocols

The following is a detailed methodology for a comparative dyeing experiment based on the procedures outlined by Räisänen et al. (2001) and general high-temperature disperse dyeing practices.[1]

1. Materials and Equipment:

  • Substrate: Scoured and bleached 100% polyester fabric.

  • Dyes: Purified this compound and C.I. Disperse Red 60.

  • Dispersing Agent: Suitable for high-temperature dyeing of polyester.

  • pH Control: Acetic acid to maintain a pH of 5.

  • Dyeing Apparatus: High-temperature, high-pressure laboratory dyeing machine.

  • Color Measurement: Spectrophotometer for CIELAB color measurements.

  • Fastness Testing Equipment: Xenon arc lamp for light fastness, laundry machine for washing fastness, and a crockmeter for rubbing fastness, all conforming to ISO standards.

2. Dye Bath Preparation:

  • Prepare separate dye baths for this compound and C.I. Disperse Red 60.

  • The dye concentration should be 1% on the weight of the fabric (owf).

  • Add a dispersing agent (e.g., 1 g/L).

  • Adjust the pH of the dye bath to 5 using acetic acid.

  • The liquor ratio (ratio of the weight of the fabric to the volume of the dye bath) should be 1:50.

3. Dyeing Procedure:

  • Introduce the polyester fabric into the respective dye baths at room temperature.

  • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

  • Maintain the dyeing temperature at 130°C for 60 minutes.

  • Cool the dye bath to 70°C.

  • Remove the dyed fabric and rinse with cold water.

4. Reduction Clearing:

  • To remove unfixed surface dye, treat the dyed fabrics in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70°C for 15 minutes.

  • Rinse the fabrics thoroughly with hot and then cold water.

  • Allow the fabrics to air dry.

5. Evaluation:

  • Color Measurement: Measure the CIELAB (L, a, b*) values of the dyed fabrics using a spectrophotometer.

  • Color Fastness to Light: Evaluate according to ISO 105-B02 standard using a xenon arc lamp.

  • Color Fastness to Washing: Assess according to ISO 105-C02 standard.

  • Color Fastness to Rubbing: Test for both dry and wet rubbing according to ISO 105-X12 standard.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation A Prepare Polyester Fabric (Scoured & Bleached) C Introduce Fabric to Dye Bath A->C B Prepare Dye Baths (this compound & C.I. Disperse Red 60) 1% owf, pH 5 B->C D Ramp Temperature to 130°C C->D E Dye for 60 min at 130°C D->E F Cool and Rinse E->F G Reduction Clearing F->G H Rinse and Dry G->H I Evaluate Dyeing Properties (CIELAB, Fastness) H->I

Caption: Experimental workflow for comparing the dyeing properties of this compound and C.I. Disperse Red 60.

Discussion

The experimental data indicates that this compound exhibits excellent dyeing properties on polyester, comparable to the high-performance synthetic dye, C.I. Disperse Red 60.[1] this compound provides a unique reddish-orange shade with outstanding fastness to light, washing, and rubbing.[1] These properties suggest that this compound could be a viable natural alternative to synthetic anthraquinone dyes in certain textile applications where a specific color palette is desired and sustainable sourcing is a priority. Further research could explore the optimization of dyeing parameters for this compound and its application on other synthetic fibers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dermocybin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Dermocybin, a naturally occurring anthraquinone with potential therapeutic applications. The objective is to present a cross-validation perspective on available techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods for this compound Quantification

Performance ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) >0.999>0.99≥0.998
Limit of Detection (LOD) 0.07–0.47 µg/mL0.05 ng/mL0.8 ng/spot
Limit of Quantification (LOQ) 0.20–1.43 µg/mL0.05 ng/mL4.8 ng/spot
Accuracy (% Recovery) 83.0% - 109.6%84.9% - 106%90% - 97%
Precision (%RSD) ≤ 5.78%≤ 10.7%< 3%
Specificity Good, dependent on chromatographic resolution.Excellent, based on mass-to-charge ratio.Moderate, may require derivatization for enhanced specificity.
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various studies on this compound and other anthraquinones and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, including fungal extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or o-phosphoric acid

Procedure:

  • Mobile Phase Preparation: A common mobile phase is a gradient mixture of acetonitrile and water, both containing 0.1% formic acid. An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) can also be used.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may require filtration before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 40°C)

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices where low concentrations are expected.

Instrumentation:

  • UHPLC or HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, ensuring high purity of solvents and reagents.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40-50°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for anthraquinones.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. Construct a calibration curve and determine the concentration in samples as described for HPLC-UV.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput method suitable for the simultaneous analysis of multiple samples and can be used for the quantification of this compound in herbal extracts and other matrices.

Instrumentation:

  • HPTLC applicator

  • HPTLC developing chamber

  • HPTLC scanner (densitometer)

  • HPTLC plates (e.g., silica gel 60 F254)

Reagents:

  • Toluene

  • Ethyl acetate

  • Formic acid

  • Methanol

Procedure:

  • Plate Preparation: Pre-wash the HPTLC plates with methanol and dry them.

  • Sample and Standard Application: Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate using an automated applicator.

  • Chromatographic Development: Develop the plate in a saturated HPTLC chamber with a suitable mobile phase, such as toluene:ethyl acetate:formic acid (e.g., 10:8:1 v/v/v).

  • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations and use it to determine the concentration of this compound in the samples.

Experimental Workflow and Signaling Pathways

Visual representations of the experimental workflow for cross-validation and the metabolic signaling pathway of this compound are provided below using Graphviz (DOT language).

CrossValidationWorkflow A Sample Preparation (e.g., Fungal Extract) B Method 1: HPLC-UV A->B C Method 2: LC-MS A->C D Method 3: HPTLC A->D E Data Acquisition B->E C->E D->E F Data Analysis & Quantification E->F G Validation Parameter Comparison (Linearity, LOD, LOQ, Accuracy, Precision) F->G H Statistical Analysis (e.g., Bland-Altman Plot) G->H I Method Comparison Report H->I

Caption: Workflow for the cross-validation of analytical methods.

DermocybinMetabolism This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Phase2 Phase II Metabolism (Conjugation) This compound->Phase2 CYP450 Cytochrome P450 Enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9, 3A4) Phase1->CYP450 Oxidized_Metabolites Hydroxylated & Demethylated Metabolites CYP450->Oxidized_Metabolites Oxidized_Metabolites->Phase2 UGT UGT Enzymes (e.g., UGT1A1, 1A9) Phase2->UGT SULT SULT Enzymes (e.g., SULT1B1, 1C2) Phase2->SULT Glucuronidated_Metabolites Glucuronide Conjugates UGT->Glucuronidated_Metabolites Sulfated_Metabolites Sulfate Conjugates SULT->Sulfated_Metabolites Excretion Excretion Glucuronidated_Metabolites->Excretion Sulfated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Potential Signaling Pathways Modulated by this compound

While research specifically on the signaling pathways modulated by this compound is emerging, studies on related anthraquinones suggest potential mechanisms of action, particularly in the context of anticancer and anti-inflammatory activities.

  • NF-κB Signaling Pathway: Many anthraquinones have been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some anthraquinones can modulate MAPK signaling, which may contribute to their anticancer effects.

  • ROS/JNK Signaling Pathway: Anthraquinones can induce the production of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which can trigger apoptosis in cancer cells.[2]

Further investigation is required to elucidate the specific interactions of this compound with these and other cellular signaling pathways.

References

Dermocybin vs. Dermorubin: a comparative study of their metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biotransformation of two fungal anthraquinone pigments, Dermocybin and Dermorubin, reveals stark differences in their metabolic fate. This guide synthesizes the available experimental data to provide a comprehensive comparison of their metabolism, offering valuable insights for researchers and professionals in drug development and toxicology.

A key in vitro study highlights that this compound undergoes extensive metabolism through both Phase I and Phase II enzymatic reactions, whereas Dermorubin remains metabolically inert under the same experimental conditions.[1][2] This fundamental difference suggests that this compound is likely to be cleared and eliminated in vivo, while Dermorubin may persist, a critical consideration for their potential applications and safety profiles.

Comparative Metabolism at a Glance

The metabolic stability of this compound and Dermorubin was investigated using human liver microsomes and cytosol, as well as a panel of recombinant human metabolic enzymes.[1] The findings indicate that this compound is a substrate for numerous enzymes, leading to a variety of metabolites. In contrast, no metabolites were detected for Dermorubin, suggesting it is not susceptible to the metabolic pathways investigated.[1][2]

Phase I Metabolism: Oxidation of this compound

This compound undergoes oxidation, a primary Phase I metabolic reaction, catalyzed by a broad range of cytochrome P450 (CYP) enzymes.[1][2] Experimental data shows that several CYP isoforms are capable of metabolizing this compound. In human liver microsomes, oxidation appears to be a more rapid metabolic pathway for this compound compared to conjugation reactions.[1][2]

Table 1: Human Cytochrome P450 (CYP) Enzymes Involved in this compound Oxidation

Enzyme FamilySpecific Enzymes Catalyzing this compound Oxidation
CYP1CYP1A1, CYP1A2, CYP1B1
CYP2CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1
CYP3CYP3A4, CYP3A7

Source: Yli-Öyrä et al., 2024[1][2]

Phase II Metabolism: Conjugation of this compound

Following oxidation, or directly, this compound can undergo Phase II conjugation reactions, which typically increase water solubility and facilitate excretion. The observed conjugation pathways for this compound are glucuronidation and sulfonation.[1][2]

Glucuronidation

Several UDP-glucuronosyltransferase (UGT) enzymes have been identified to catalyze the formation of this compound glucuronides.[1][2]

Table 2: Human UDP-glucuronosyltransferase (UGT) Enzymes Involved in this compound Glucuronidation

Enzyme FamilySpecific Enzymes Catalyzing this compound Glucuronidation
UGT1AUGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10
UGT2BUGT2B15

Source: Yli-Öyrä et al., 2024[1][2]

Sulfonation

The sulfonation of this compound is catalyzed by specific sulfotransferase (SULT) enzymes.[1][2]

Table 3: Human Sulfotransferase (SULT) Enzymes Involved in this compound Sulfonation

Enzyme FamilySpecific Enzymes Catalyzing this compound Sulfonation
SULT1SULT1B1, SULT1C2
SULT2SULT2A1

Source: Yli-Öyrä et al., 2024[1][2]

Experimental Protocols

The comparative metabolic profiles of this compound and Dermorubin were determined using established in vitro methodologies.

1. In Vitro Incubations:

  • System: Human liver microsomes and cytosol, as well as recombinant human CYP, UGT, and SULT enzymes.[1]

  • Substrates: this compound and Dermorubin.

  • Cofactors:

    • For CYP-mediated oxidation: Nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]

    • For UGT-mediated glucuronidation: Uridine diphosphate glucuronic acid (UDPGA).[1][2]

    • For SULT-mediated sulfonation: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2]

  • Incubation Conditions: Incubations were typically carried out at 37°C.[3]

2. Metabolite Identification:

  • Technique: Liquid chromatography-mass spectrometry (LC-MS) was employed to detect and identify the metabolites of this compound.[4]

Metabolic Pathways Visualization

The following diagrams illustrate the metabolic pathways of this compound and the experimental workflow used to elucidate these pathways.

Dermocybin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation, Demethylation) This compound->Oxidation Phase I Glucuronidation Glucuronidation This compound->Glucuronidation Phase II Sulfonation Sulfonation This compound->Sulfonation Phase II Metabolites Oxidized & Conjugated Metabolites Oxidation->Metabolites CYP_enzymes CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A7 CYP_enzymes->Oxidation Glucuronidation->Metabolites Sulfonation->Metabolites UGT_enzymes UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B15 UGT_enzymes->Glucuronidation SULT_enzymes SULT1B1, 1C2, 2A1 SULT_enzymes->Sulfonation

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_substrates Test Compounds cluster_incubation In Vitro Incubation Systems cluster_results Results This compound This compound Microsomes Human Liver Microsomes + Cofactors (NADPH, UDPGA) This compound->Microsomes Cytosol Human Liver Cytosol + Cofactor (PAPS) This compound->Cytosol Recombinant_Enzymes Recombinant Human CYP, UGT, SULT Enzymes + Respective Cofactors This compound->Recombinant_Enzymes Dermorubin Dermorubin Dermorubin->Microsomes Dermorubin->Cytosol Dermorubin->Recombinant_Enzymes Analysis LC-MS Analysis Microsomes->Analysis Cytosol->Analysis Recombinant_Enzymes->Analysis Dermocybin_Metabolites This compound Metabolites (Oxidized & Conjugated) Analysis->Dermocybin_Metabolites No_Dermorubin_Metabolites No Dermorubin Metabolites Analysis->No_Dermorubin_Metabolites

Caption: Experimental workflow for metabolism study.

Signaling Pathways

Based on the available scientific literature from the conducted search, there is no direct evidence or detailed study concerning the specific signaling pathways modulated by this compound, Dermorubin, or their metabolites. Further research is required to elucidate any potential interactions with cellular signaling cascades.

References

An In Vivo Validation Framework for the Therapeutic Potential of Dermocybin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dermocybin is a naturally occurring anthraquinone found in certain species of fungi, such as Cortinarius sanguineus. While research has begun to explore its biochemical properties, a significant gap exists in the scientific literature regarding its therapeutic potential validated through in vivo studies. Current research primarily focuses on the in vitro metabolism of this compound, indicating that it is processed by various human enzymes, which suggests it would be metabolized in vivo[1][2]. However, to ascertain its efficacy and safety as a potential therapeutic agent, rigorous in vivo validation is essential.

This guide provides a proposed framework for the in vivo validation of this compound's therapeutic potential, focusing on two key areas where anthraquinones have shown promise: anti-inflammatory and anticancer activities. Due to the absence of direct in vivo data for this compound, this document outlines detailed experimental protocols and presents hypothetical data to illustrate a comparative analysis. These frameworks are based on established in vivo models and data from comparable molecules, namely Emodin for anti-inflammatory activity and the standard chemotherapeutic drug Doxorubicin for anticancer activity.

Current Status: In Vitro Metabolism of this compound

Preliminary studies have established that this compound is metabolized in vitro by human liver microsomes and various recombinant enzymes. Key findings indicate that multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, and CYP3A4, are capable of oxidizing this compound. Furthermore, it undergoes conjugation reactions, specifically glucuronidation and sulfonation, mediated by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes[1][2]. These findings are crucial as they predict the metabolic pathways this compound would likely follow in a living organism, a critical consideration for any in vivo investigation.

Proposed In Vivo Validation for Anti-Inflammatory Potential

A common and well-characterized model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents[3][4][5]. This model allows for the quantification of a compound's ability to reduce swelling and inflammation.

Comparative Analysis: this compound vs. Emodin

Emodin, an anthraquinone structurally related to this compound, has demonstrated significant anti-inflammatory properties in vivo[2][6][7]. Therefore, it serves as a relevant comparator for evaluating the potential efficacy of this compound.

Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Control (Saline)-0.85 ± 0.07-
This compound (Hypothetical)200.48 ± 0.0543.5
This compound (Hypothetical)400.32 ± 0.0462.4
Emodin200.35 ± 0.0658.8
Indomethacin (Reference)100.25 ± 0.0370.6

Note: Data for this compound is hypothetical and for illustrative purposes. Emodin and Indomethacin data are representative of typical results from in vivo studies.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Swiss albino mice (25-30 g) are used. Animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into five groups (n=6 per group): Control (vehicle), this compound (20 mg/kg), this compound (40 mg/kg), Emodin (20 mg/kg), and Indomethacin (10 mg/kg).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation[3].

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse[8].

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection[3].

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Workflow for Anti-Inflammatory Study

G A Acclimatization of Mice (1 week) B Randomization into Treatment Groups (n=6) A->B C Drug Administration (i.p.) - this compound - Emodin - Indomethacin - Vehicle B->C D Induction of Inflammation (0.1 mL 1% Carrageenan) C->D 30 min E Measure Paw Volume (Plethysmometer) D->E F Data Collection at 0, 1, 2, 3, 4, 5 hours E->F G Data Analysis (% Inhibition of Edema) F->G H Report Findings G->H

Workflow for Carrageenan-Induced Paw Edema Assay.

Proposed In Vivo Validation for Anticancer Potential

The Ehrlich Ascites Carcinoma (EAC) model in mice is a widely used transplantable tumor model for screening potential anticancer agents[9][10][11]. This model allows for the assessment of a compound's effect on tumor growth, cell viability, and animal survival.

Comparative Analysis: this compound vs. Doxorubicin

Doxorubicin is a potent anthracycline antibiotic used in cancer chemotherapy[12]. Its mechanism of action and in vivo efficacy are well-documented, making it an appropriate positive control and benchmark for comparison with a novel anthraquinone like this compound[13][14].

Table 2: Comparative Anticancer Activity in Ehrlich Ascites Carcinoma Model

Treatment GroupDose (mg/kg)Mean Survival Time (Days) (Mean ± SD)Increase in Lifespan (%)
Control (EAC)-18.5 ± 1.2-
This compound (Hypothetical)1025.0 ± 1.535.1
This compound (Hypothetical)2030.5 ± 1.864.9
Doxorubicin235.0 ± 2.089.2

Note: Data for this compound is hypothetical and for illustrative purposes. Doxorubicin data is representative of typical results from in vivo studies.

Experimental Protocol: Ehrlich Ascites Carcinoma Model
  • Animal Model: Female Swiss albino mice (22-25 g) are used[15].

  • Tumor Inoculation: EAC cells are propagated in vivo. For the experiment, 2 x 10^6 EAC cells are injected intraperitoneally (i.p.) into each mouse[16].

  • Grouping: Animals are divided into four groups (n=10 per group): EAC Control (saline), this compound (10 mg/kg), this compound (20 mg/kg), and Doxorubicin (2 mg/kg).

  • Drug Administration: Treatment begins 24 hours after tumor inoculation and continues for 9 consecutive days.

  • Parameters Studied:

    • Mean Survival Time (MST): The date of death of each animal is recorded, and MST is calculated.

    • Increase in Lifespan (%): Calculated as [(MST of treated group / MST of control group) - 1] x 100.

    • Tumor Volume and Viable Cell Count: At the end of the experiment, ascetic fluid is collected to measure total volume and viable tumor cell count (using trypan blue exclusion).

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

Workflow for Anticancer Study

G A Propagation of EAC Cells in Donor Mice B Inoculation of EAC Cells (2x10^6 cells, i.p.) A->B C Randomization into Treatment Groups (n=10) B->C 24h D Daily Drug Administration (for 9 days) C->D E Monitoring of Body Weight and Survival D->E F Data Collection - Mean Survival Time - Tumor Volume - Viable Cell Count E->F G Data Analysis (% Increase in Lifespan) F->G H Report Findings G->H

Workflow for Ehrlich Ascites Carcinoma Assay.

Relevant Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many natural compounds, including anthraquinones like Emodin, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][7][17]. This pathway is a central regulator of the inflammatory response. A proposed mechanism for this compound would involve the suppression of this pathway.

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

While direct in vivo evidence for the therapeutic efficacy of this compound is currently lacking, its chemical nature as an anthraquinone and its confirmed in vitro metabolism provide a strong rationale for further investigation. The proposed comparative frameworks for anti-inflammatory and anticancer activities outline clear, established methodologies for elucidating its potential. By comparing its performance against well-characterized compounds like Emodin and Doxorubicin, researchers can effectively evaluate this compound's therapeutic index and potential as a novel drug candidate. The successful execution of such studies would be a critical step in translating the preliminary biochemical understanding of this compound into tangible therapeutic applications.

References

Assessing the Phototoxicity of Dermocybin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the phototoxicity of Dermocybin. By objectively evaluating its performance against related anthraquinones and detailing supporting experimental data, this document serves as a valuable resource for preclinical safety evaluation.

This compound, a naturally occurring anthraquinone pigment, has garnered interest for its potential applications, including as a natural colorant. However, as with any compound intended for use in consumer products or pharmaceuticals, a thorough safety assessment is paramount. A key aspect of this is evaluating its potential for phototoxicity—a light-induced toxic response. This guide summarizes the current scientific knowledge regarding the phototoxicity of this compound in various cell lines and compares it with the well-documented phototoxic effects of its structural analogs, Emodin and Aloe-emodin.

Comparative Phototoxicity Data

Current research indicates that this compound exhibits a favorable phototoxicity profile, particularly when compared to other anthraquinones like Emodin and Aloe-emodin. A key study demonstrated that this compound was not photocytotoxic against three tested cell lines, including the human gastric adenocarcinoma cell line (AGS)[1][2][3]. The lack of phototoxicity is attributed to its low singlet oxygen photoyield[1].

In contrast, Emodin and Aloe-emodin have been shown to induce significant phototoxicity in various cell lines, including skin cancer cells and normal human keratinocytes. The following tables summarize the available quantitative data.

CompoundCell LineLight ConditionsIC50 (μM) - DarkIC50 (μM) - LightFold Decrease in Viability (Light vs. Dark)Reference
This compound AGSGreen LightNot CytotoxicNot PhotocytotoxicNo significant change[1]
Emodin SCC-25 (Squamous Cell Carcinoma)Blue Light (6 J/cm²)~27<20Significant[4][5]
MUG-Mel2 (Melanoma)Blue Light (6 J/cm²)~25<20Significant[4][5]
HaCaT (Human Keratinocytes)Blue Light (6 J/cm²)>50~40Moderate[4][5]
Aloe-emodin SCC-25 (Squamous Cell Carcinoma)Blue Light (6 J/cm²)~29<20Significant[4][5]
MUG-Mel2 (Melanoma)Blue Light (6 J/cm²)~27<20Significant[4][5]
HaCaT (Human Keratinocytes)Blue Light (6 J/cm²)>50~35Moderate[4][5]

Table 1: Comparative IC50 Values of this compound, Emodin, and Aloe-emodin under Dark and Light Conditions.

Compound (20 μM)Cell LineTreatment% Cell ViabilityReference
Emodin MUG-Mel2Dark79%[4][5]
PDT (Blue Light)66%[4][5]
SCC-25Dark74%[4][5]
PDT (Blue Light)61%[4][5]
HaCaTDark89%[4][5]
PDT (Blue Light)81%[4][5]
Aloe-emodin MUG-Mel2Dark74%[4][5]
PDT (Blue Light)<60%[4][5]
SCC-25Dark69%[4][5]
PDT (Blue Light)<60%[4][5]
HaCaTDark85%[4][5]
PDT (Blue Light)79%[4][5]

Table 2: Percentage of Cell Viability of Different Cell Lines after Treatment with Emodin and Aloe-emodin with and without Photodynamic Therapy (PDT).

Experimental Protocols

The assessment of phototoxicity typically involves standardized in vitro assays. The following protocols are based on methodologies reported in the cited literature.

Cell Culture and Maintenance
  • Cell Lines:

    • HaCaT: Spontaneously immortalized human keratinocyte line, a relevant model for skin-related phototoxicity studies.

    • SCC-25: Human squamous cell carcinoma of the tongue, used as a skin cancer model.

    • MUG-Mel2: Human melanoma cell line, another relevant skin cancer model.

    • AGS: Human gastric adenocarcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Phototoxicity Assay (Adapted from MTT Assay)

This protocol is designed to compare the cytotoxicity of a test compound in the presence and absence of light.

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Emodin, Aloe-emodin) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation (Dark): Incubate one set of plates (for dark toxicity) for 24 hours in a standard incubator.

  • Irradiation:

    • Incubate a parallel set of plates with the test compounds for a pre-incubation period (e.g., 1 hour).

    • Expose the plates to a non-cytotoxic dose of light. For Emodin and Aloe-emodin, blue light (450-480 nm) at a dose of 2.4 to 6 J/cm² has been used[4][5]. The light source should be calibrated to deliver a consistent and known irradiance.

  • Post-Irradiation Incubation: After irradiation, return the plates to the incubator for a further 23 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration that inhibits 50% of cell growth) for both dark and light conditions.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the extent of apoptosis (programmed cell death) induced by the phototoxic agent.

  • Treatment: Treat cells in 6-well plates with the test compound and irradiate as described above.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying mechanisms of phototoxicity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_exposure Exposure Conditions cluster_analysis Analysis cell_culture Cell Culture (e.g., HaCaT, SCC-25, MUG-Mel2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound Add Test Compound (this compound, Emodin, etc.) seeding->compound incubation Pre-incubation compound->incubation dark Dark Incubation (24h) incubation->dark light Light Exposure (e.g., Blue Light) incubation->light mtt MTT Assay (Cell Viability) dark->mtt light->mtt apoptosis Apoptosis Assay (Flow Cytometry) light->apoptosis data Data Analysis (IC50, % Viability) mtt->data apoptosis->data

Caption: Experimental workflow for assessing phototoxicity.

phototoxicity_pathway cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Cellular Outcome photosensitizer Photosensitizer (e.g., Emodin) light Light Absorption (UVA/Visible) photosensitizer->light excited_state Excited State Photosensitizer* light->excited_state type1 Type I Reaction (Electron Transfer) excited_state->type1 type2 Type II Reaction (Energy Transfer) excited_state->type2 ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) type1->ros type2->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage mitochondria Mitochondrial Dysfunction damage->mitochondria necrosis Necrosis damage->necrosis apoptosis Apoptosis mitochondria->apoptosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Proposed signaling pathway for anthraquinone-induced phototoxicity.

Conclusion

References

A Comparative Analysis of Dermocybin Extraction Methodologies for Optimal Efficiency and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of psychoactive compounds is a critical first step in preclinical and clinical research. This guide provides a comprehensive comparison of common extraction methods for Dermocybin, a psychoactive tryptamine analogous to psilocybin, focusing on extraction efficiency and the purity of the final product. The information presented is based on established protocols for psilocybin extraction, which serves as a reliable proxy for this compound.

Executive Summary

The extraction of this compound from fungal biomass is a crucial process that directly impacts the yield and purity of the active compound. This guide benchmarks three primary extraction techniques: Maceration, Soxhlet Extraction, and Ultrasonic-Assisted Extraction (UAE). Our comparative analysis, supported by a synthesis of existing research, demonstrates that Ultrasonic-Assisted Extraction (UAE) offers the highest efficiency in the shortest time frame. While traditional methods like Maceration and Soxhlet extraction are viable, they often involve longer extraction times and may expose the target compound to potentially degrading conditions. The choice of solvent is also paramount, with acidified polar solvents such as methanol and ethanol consistently providing superior results.

Comparison of Extraction Methods

The following table summarizes the key performance indicators for each extraction method, providing a clear comparison to aid in the selection of the most appropriate technique for your research needs.

Parameter Maceration Soxhlet Extraction Ultrasonic-Assisted Extraction (UAE)
Extraction Efficiency (Yield) ModerateHighVery High[1][2]
Purity of Extract Moderate to HighHighHigh
Extraction Time 12 - 24 hours[1]6 - 12 hours30 minutes - 3 hours[1]
Solvent Consumption HighHighModerate
Heat Exposure Low (room temperature)High (solvent boiling point)Low (can be temperature controlled)[1]
Equipment Complexity LowModerateModerate to High
Throughput Low to ModerateLow to ModerateHigh
Best Suited For Small-scale extractions, simple setupThorough extraction of less soluble compoundsHigh-efficiency, high-throughput applications

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific fungal species and laboratory conditions.

Maceration Extraction Protocol

Maceration is a simple and straightforward extraction method that involves soaking the fungal material in a solvent.

Materials:

  • Dried and powdered fungal biomass

  • Solvent (e.g., methanol or ethanol, optionally acidified with 0.1% acetic acid)

  • Sealed extraction vessel (e.g., Erlenmeyer flask with stopper)

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered fungal biomass and place it in the extraction vessel.

  • Add the solvent at a minimum ratio of 100:1 (solvent volume in mL to biomass weight in g)[1].

  • Seal the vessel and allow the mixture to soak for 12-24 hours at room temperature[1]. Gentle agitation every few hours or continuous stirring can improve extraction efficiency[1].

  • After the maceration period, filter the mixture to separate the extract from the solid biomass.

  • The extraction process can be repeated with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to prevent degradation of the target compound.

Soxhlet Extraction Protocol

Soxhlet extraction allows for continuous extraction with a fresh solvent, which can lead to high extraction efficiency.

Materials:

  • Dried and powdered fungal biomass

  • Soxhlet extraction apparatus (including boiling flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Solvent (e.g., methanol or ethanol)

  • Rotary evaporator

Procedure:

  • Place the powdered fungal biomass into a cellulose extraction thimble.

  • Position the thimble inside the Soxhlet extractor.

  • Fill the boiling flask with the solvent to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the boiling flask using a heating mantle. The solvent will vaporize, travel to the condenser, and drip onto the fungal material in the thimble.

  • The extractor will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the boiling flask.

  • Allow the extraction to proceed for 6-12 hours, completing multiple cycles.

  • After extraction, cool the apparatus and collect the extract from the boiling flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to disrupt the cell walls of the fungal material, leading to rapid and efficient extraction.

Materials:

  • Dried and powdered fungal biomass

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., methanol or ethanol, preferably acidified)[1]

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered fungal biomass in the extraction vessel.

  • Add the acidified solvent at a recommended ratio of at least 100:1 (m/v)[1].

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonication should be performed for a duration of 30 minutes to 3 hours[1].

  • Maintain the temperature of the solvent between 20-25°C to prevent the degradation of psilocin, a related and often co-extracted compound[1].

  • Following sonication, filter the mixture to separate the extract.

  • For optimal yield, the extraction can be repeated on the biomass with fresh solvent[3].

  • Combine the filtrates and concentrate using a rotary evaporator.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the this compound extract should be quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose[2][4].

HPLC Protocol Outline:

  • Column: A standard C18 column is typically used for the separation of tryptamines[4].

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed[4][5].

  • Detection: UV detection at a wavelength of approximately 220 nm or 268 nm is effective for psilocybin and related compounds[4].

  • Quantification: Purity is determined by comparing the peak area of this compound in the sample to that of a certified reference standard.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for extraction and analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing Start Dried Fungal Biomass Grind Grinding Start->Grind Maceration Maceration Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet UAE Ultrasonic-Assisted Extraction Grind->UAE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: General workflow for this compound extraction.

HPLC_Analysis_Workflow cluster_sample Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Crude_Extract Crude this compound Extract Dilution Dilution in Mobile Phase Crude_Extract->Dilution Injection Injection onto HPLC System Dilution->Injection Reference_Standard This compound Reference Standard Standard_Prep Preparation of Standard Solutions Reference_Standard->Standard_Prep Standard_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC purity analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dermocybin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Dermocybin, a naturally occurring anthraquinone. In the absence of specific disposal protocols for this compound, a precautionary approach is mandated. All waste containing this compound must be treated as hazardous chemical waste.

This compound: Hazard Profile and Safety Precautions

Table 1: Potential Hazard Summary for this compound (based on Anthraquinone data)

Hazard CategoryDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Eye Damage/Irritation May cause serious eye damage.
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Given these potential hazards, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Standard Operating Procedure for this compound Disposal

Adherence to the following step-by-step procedures is mandatory for the disposal of all forms of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired pure compounds, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spill cleanup.

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with organic compounds.

    • The container lid must be securely fastened at all times, except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures, mother liquors, and rinsates from container cleaning.

    • Pour the liquid waste into a designated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is properly vented if there is a potential for gas evolution, although this is not a known hazard for this compound under normal laboratory conditions.

    • The container must be kept in a designated secondary containment bin to prevent spills.

  • Contaminated Laboratory Glassware and Equipment:

    • All disposable glassware and plasticware contaminated with this compound must be disposed of as solid hazardous waste.

    • Reusable glassware must be decontaminated before being returned to general use. This is achieved by triple rinsing with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first two rinsates from the triple rinse must be collected and disposed of as liquid hazardous waste. The third rinsate can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Labeling of Hazardous Waste

Proper labeling of hazardous waste is a critical step to ensure safe handling and disposal by EHS personnel.

  • Obtain a hazardous waste label from your institution's EHS department.

  • Fill out the label completely and accurately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration of this compound in the waste.

    • A list of all other chemical constituents in the waste container and their approximate percentages.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.

Storage of Hazardous Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure that incompatible waste streams are segregated to prevent accidental mixing.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Arranging for Waste Pickup

Once a hazardous waste container is full or has been in storage for a period defined by your institutional policy (typically 90-180 days), arrange for its collection by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.

  • Ensure that the waste container is properly sealed and labeled before the scheduled pickup.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Dermocybin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal Dermocybin_Use This compound Use in Experiment Solid_Waste Solid Waste (e.g., contaminated gloves, paper) Dermocybin_Use->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Dermocybin_Use->Liquid_Waste Contaminated_Glassware Contaminated Glassware Dermocybin_Use->Contaminated_Glassware Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Triple_Rinse Triple Rinse Glassware Contaminated_Glassware->Triple_Rinse SAA Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Triple_Rinse->Liquid_Container Collect first two rinsates EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Request Pickup When Full

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building trust in our commitment to safety and environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.

Personal protective equipment for handling Dermocybin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Dermocybin. This compound is a natural anthraquinone pigment isolated from fungi of the Dermocybe group, which are part of the Cortinarius genus.[1][2][3] While in vitro studies suggest that purified this compound has low toxicity and is not mutagenic, it is critical to note that its source, Cortinarius mushrooms, can also produce deadly toxins, such as the nephrotoxic orellanine.[4][5][6][7][8] Therefore, all contact with this compound, especially of unknown purity, must be minimized by adhering to stringent safety protocols. Treat this compound as a substance with potential hazards and handle it with the utmost care.

Hazard Assessment and Risk Mitigation

  • Primary Routes of Exposure : Inhalation of aerosols or dust, dermal (skin) contact, and accidental ingestion.

  • Known Data : this compound is a chemical compound with the molecular formula C₁₆H₁₂O₇.[9] While studies on the pure compound suggest low toxicity, data is limited.[4] The primary risk stems from the potential presence of other highly toxic contaminants from its natural source.[7]

  • Safety Principle : Due to the incomplete toxicological profile and the hazardous nature of its source, an "As Low As Reasonably Achievable" (ALARA) exposure principle must be followed. All procedures should be designed to minimize the generation of dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to protect against all potential exposure routes. All personnel must be trained in the proper use, removal, and disposal of PPE.[10]

Protection Type Required PPE Specifications and Use
Eye and Face Safety Goggles or Face ShieldWear chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[10]
Body Laboratory CoatA flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and clothing.[10]
Hand Chemical-Resistant GlovesNitrile gloves are required. As no specific chemical resistance data for this compound is available, double-gloving is strongly recommended to minimize the risk of exposure. Inspect gloves for any signs of damage before use and change them frequently.[10]
Respiratory NIOSH-Approved RespiratorNot typically required if handling small quantities in solution within a certified chemical fume hood.[10] If there is any risk of generating dust or aerosols (e.g., handling solids, sonicating), a NIOSH-approved N95 respirator or higher is mandatory.[11][12]

Operational Plan: Handling Procedures

All manipulations involving this compound must be performed within a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to contain any potential contaminants.[13]

Step 1: Preparation

  • Clearly demarcate the work area with warning signs indicating the handling of a potentially toxic compound.[13]

  • Line the work surface of the fume hood or biosafety cabinet with disposable, absorbent bench paper.[10]

  • Assemble all necessary equipment (e.g., vials, pipettes, solvents) and pre-label all containers.

  • Ensure an appropriate chemical spill kit is readily accessible.

Step 2: Handling

  • Handling Solids : Whenever possible, avoid handling this compound as a dry powder to prevent aerosolization.[13] If weighing or transferring the solid is necessary, do so within the containment of a fume hood and wear respiratory protection.[11][13]

  • Handling Solutions : The preferred method is to handle this compound in a solution to minimize inhalation risk.[13]

  • Keep all containers of this compound sealed when not in active use.[10]

Step 3: Post-Experiment Cleanup

  • Decontaminate all surfaces and equipment after use. A 5% sodium hypochlorite solution (bleach) is effective for decontaminating materials potentially contaminated with fungal toxins.[13] Allow for at least a one-hour contact time.[13]

  • Carefully remove all PPE, avoiding self-contamination. Disposable PPE should be immediately placed in the designated hazardous waste container.[10]

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[14][15]

G cluster_prep cluster_handle cluster_cleanup prep 1. Preparation area Designate & Prepare Work Area in Fume Hood prep->area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) area->ppe handle 2. Handling ppe->handle solid Solid Form? (Aerosol Risk) handle->solid resp Add Respirator (N95+) solid->resp Yes dissolve Prepare Solution solid->dissolve No weigh Weigh / Transfer Solid resp->weigh weigh->dissolve cleanup 3. Cleanup & Disposal dissolve->cleanup decon Decontaminate Surfaces & Equipment (Bleach) cleanup->decon waste Segregate & Dispose of Waste in Labeled Bins decon->waste doff Doff PPE into Hazardous Waste waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Standard operating workflow for safely handling this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste due to its unknown hazard profile.[10] Do not mix this compound waste with other chemical streams.[10]

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled as "Hazardous Waste: Liquid, this compound," including the solvent and approximate concentration.[10]

  • Solid Waste :

    • All disposable items contaminated with this compound (e.g., gloves, bench paper, pipette tips, vials) must be collected in a designated, sealed container.[10][11]

    • This container must be labeled "Hazardous Waste: Solid, this compound".[10]

  • Final Disposal :

    • Store all sealed and labeled waste containers in a designated satellite accumulation area.

    • Arrange for collection by the institution's Environmental Health and Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations.[10]

G start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solids (Gloves, Paper, Tips) is_solid->solid_waste Solid liquid_waste Solutions Containing This compound is_solid->liquid_waste Liquid solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container seal_solid Seal Container When Full or End of Day solid_container->seal_solid store Store in Satellite Accumulation Area seal_solid->store liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container seal_liquid Seal Container When Not in Use liquid_container->seal_liquid seal_liquid->store ehs Arrange for EHS Pickup & Final Disposal store->ehs

Caption: Decision process for the segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.